Isoamyl Laurate
Description
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRIDSRWFEQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064221 | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a faint oily, fatty odour | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
311.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.859 | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6309-51-9 | |
| Record name | Isoamyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
mechanism of action of isoamyl laurate as an emollient
An In-depth Technical Guide to the Mechanism of Action of Isoamyl Laurate as an Emollient
Introduction
This compound is the ester product of the reaction between isoamyl alcohol and lauric acid.[1][2] In cosmetic and dermatological formulations, it serves as a high-performance emollient, often utilized as a natural alternative to silicone oils like cyclomethicone.[1][3] Its primary function is to condition, soften, and smooth the skin by providing a protective barrier that mitigates water loss and improves skin texture.[4] This document provides a detailed examination of the physicochemical properties, mechanism of action, and evaluation methodologies pertinent to this compound's function as a skin conditioning agent.
Physicochemical Properties
This compound's efficacy as an emollient is fundamentally linked to its molecular structure and resulting physical properties. As a fatty acid ester, its long, saturated carbon chain imparts a hydrophobic character, while the ester group provides polarity. This amphiphilic nature governs its interaction with the skin's surface.
| Property | Value | Reference |
| INCI Name | This compound | |
| CAS Number | 6309-51-9 | |
| Molecular Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Colorless to light yellow oily liquid | |
| Specific Gravity | ~0.856 g/mL (at 25°C) | |
| Boiling Point | ~311-312°C | |
| Solubility | Insoluble in water; Soluble in alcohol and oils |
Core Mechanism of Action
The primary mechanism of action for this compound as an emollient is the formation of a semi-occlusive, hydrophobic film on the surface of the stratum corneum. This action leads to two critical outcomes for skin barrier function: reduction of transepidermal water loss (TEWL) and improvement in skin texture.
3.1 Reduction of Transepidermal Water Loss (TEWL)
The stratum corneum, the outermost layer of the epidermis, acts as the principal barrier against excessive water loss from the body. Emollients like this compound form a lipid film that reinforces this barrier. This film does not completely block water evaporation but slows its rate, allowing the stratum corneum to retain moisture and remain hydrated. By preventing dehydration, this compound helps maintain the skin's integrity and flexibility.
3.2 Interaction with the Stratum Corneum
The emollient properties of this compound are also a result of its direct interaction with the intercellular lipid matrix of the stratum corneum, which is primarily composed of ceramides, cholesterol, and free fatty acids. Topically applied lipids can integrate with this matrix, potentially improving its structure and function. The chemical structure of this compound allows it to spread easily and fill the spaces between desquamating corneocytes, creating a smoother, softer skin surface. This lubricating action reduces friction and improves the tactile feel of the skin.
Experimental Protocols for Efficacy Evaluation
The performance of an emollient is quantified through a series of standardized biophysical and sensory evaluation protocols.
4.1 Protocol for Measuring Transepidermal Water Loss (TEWL)
TEWL is a critical measure of skin barrier function. The protocol involves the use of an open-chamber evaporimeter (e.g., Tewameter®).
-
Subject Acclimatization: Subjects rest for at least 30 minutes in a room with controlled temperature (e.g., 22 ± 2°C) and humidity (e.g., 30-40%).
-
Test Site Demarcation: Standardized areas (e.g., 2x2 cm) are marked on the volar forearm.
-
Baseline Measurement: A baseline TEWL reading (g/m²/h) is taken from each test site before product application.
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Product Application: A precise amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the designated test site. One site is left untreated as a control.
-
Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application to determine the effect of the emollient on water loss compared to the untreated control site.
4.2 Protocol for Measuring Skin Hydration
Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum, which correlates with its water content. A Corneometer® is a standard instrument for this purpose.
-
Subject Acclimatization & Site Demarcation: Same as the TEWL protocol.
-
Baseline Measurement: Baseline skin hydration is measured in arbitrary units (A.U.) from each test site.
-
Product Application: A standardized amount of the emollient is applied. An untreated control site is maintained.
-
Post-Application Measurements: Hydration levels are measured at set time points post-application to quantify the moisturizing effect of the product over time.
4.3 Protocol for Sensory Profile Analysis
The sensory characteristics of an emollient are crucial for consumer acceptance and are evaluated using trained sensory panels. Quantitative Descriptive Analysis (QDA) is a common methodology.
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Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., spreadability, gloss, stickiness, oiliness, after-feel) on a linear scale (e.g., 0-100).
-
Sample Preparation: Samples of the emollient are blinded and coded.
-
Product Evaluation: Panelists apply a standardized amount of the product to their skin (e.g., volar forearm).
-
Attribute Scoring: Panelists rate the intensity of each predefined sensory attribute during and after application at specified times.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile (e.g., spider-web plot) that visually represents the emollient's textural and feel characteristics.
References
isoamyl laurate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on isoamyl laurate, a versatile ester with applications in various scientific and industrial fields. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and relevant workflows.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 6309-51-9[1][2][3] |
| IUPAC Name | 3-methylbutyl dodecanoate[4] |
| Synonyms | Isopentyl laurate, 3-Methylbutyl dodecanoate, Isoamyl dodecanoate, Dodecanoic acid, 3-methylbutyl ester[1] |
| Molecular Formula | C17H34O2 |
| Molecular Weight | 270.45 g/mol |
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for easy reference and comparison.
| Property | Value | Source |
| Appearance | Colorless to light yellow, oily liquid | |
| Odor | Faint, oily, fatty, with waxy and wine-like notes | |
| Density | 0.856 g/mL at 25 °C | |
| Boiling Point | 170 °C at 2 mmHg | |
| Melting Point | Approximately -30 °C | |
| Flash Point | > 230 °F (> 110 °C) | |
| Refractive Index | n20/D 1.436 | |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound through the acid-catalyzed esterification of lauric acid with isoamyl alcohol.
Materials:
-
Lauric acid (1 mole equivalent)
-
Isoamyl alcohol (1.05-6 mole equivalents)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a mixture of methanesulfonate and trifluoroacetate (0.1%-5% by weight of the mixed reactants)
-
Reaction flask equipped with a reflux condenser, water separator (Dean-Stark apparatus), and thermometer
-
Heating mantle with magnetic stirrer
-
Vacuum distillation apparatus
Procedure:
-
Reactant Charging: In a reaction flask, combine lauric acid and isoamyl alcohol.
-
Initiation of Reaction: Begin heating and stirring the mixture. Continue until the lauric acid has completely melted.
-
Catalyst Addition: Introduce the acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature of 110-140 °C and maintain this temperature for 5-14 hours, with continuous stirring. Water produced during the reaction will be collected in the water separator. The reaction is considered complete when water is no longer being collected.
-
Purification: Upon completion of the reaction, allow the mixture to cool. The product is then purified by vacuum distillation. The fraction collected between 140-150 °C under a vacuum of -0.090 to -0.100 MPa is this compound.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and Purification Workflow of this compound.
References
solubility profile of isoamyl laurate in various solvents
An In-depth Technical Guide to the Solubility Profile of Isoamyl Laurate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound, a versatile ester widely utilized in the cosmetic, personal care, and pharmaceutical industries. Understanding its solubility is critical for formulation development, ensuring product stability, and optimizing performance.
Introduction to this compound
This compound (CAS 6309-51-9), the ester of isoamyl alcohol and lauric acid, is a non-greasy emollient prized for its light, silky feel, often serving as a natural alternative to silicones.[1][2][3][4] Chemically known as 3-methylbutyl dodecanoate, it is a colorless to pale yellow liquid with the molecular formula C₁₇H₃₄O₂.[5] Its primary functions in formulations include acting as a skin-conditioning agent, texture enhancer, and an effective solvent for UV filters and pigments. The compound's hydrophobic nature, a result of its long carbon chain, dictates its solubility profile, making it highly soluble in organic solvents and oils while being insoluble in water.
Quantitative Solubility Data
The solubility of this compound has been determined in various organic solvents. The data presented below is crucial for formulators selecting appropriate solvent systems to achieve desired product characteristics.
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Chemical Class | Solubility ( g/100 mL) | Solubility (g/L) | Reference |
| Cyclohexanone | Ketone | 102.92 | 1029.24 | |
| Acetone | Ketone | 70.35 | 703.46 | |
| n-Butanol | Alcohol | 55.05 | 550.45 | |
| Isopropanol | Alcohol | 55.34 | 553.38 | |
| Ethanol | Alcohol | 52.07 | 520.7 | |
| Ethyl Acetate | Ester | 50.81 | 508.11 | |
| n-Propanol | Alcohol | 50.51 | 505.09 | |
| Triethyl Orthoformate | Ester | 36.30 | 363.01 | |
| Methanol | Alcohol | 32.62 | 326.23 | |
| Propylene Glycol | Glycol | 25.47 | 254.74 | |
| m-Xylene | Aromatic Hydrocarbon | 20.34 | 203.43 | |
| Dichloromethane | Halogenated Hydrocarbon | 14.49 | 144.94 | |
| n-Octanol | Alcohol | 14.20 | 141.97 | |
| Acetonitrile | Nitrile | 12.27 | 122.73 | |
| Isobutyl Acetate | Ester | 11.79 | 117.9 | |
| 1,2-Dichlorobenzene | Halogenated Hydrocarbon | 8.99 | 89.94 |
Qualitative Solubility Profile
Beyond quantitative data, the general solubility behavior of this compound is well-established:
-
Water: It is consistently reported as insoluble in water. An estimated water solubility is approximately 0.01354 mg/L at 25°C.
-
Alcohols: It is soluble in various alcohols, including ethanol.
-
Oils: this compound is described as oil-soluble and miscible with all oils, making it an excellent component for the oil phase of emulsions.
-
Organic Solvents: It is readily soluble in a wide range of organic solvents.
Experimental Protocol: Isothermal Equilibrium Solubility Method
The following section details a standard methodology for determining the solubility of a liquid ester like this compound in various solvents. This protocol is based on the common "shake-flask" or isothermal equilibrium method.
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.
Materials and Equipment:
-
High-purity this compound (>97%)
-
Analytical grade solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 20°C or 25°C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the undissolved solute to settle. For stable emulsions or fine dispersions, centrifugation at the same temperature may be required to achieve clear phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear, supernatant liquid (the saturated solution) using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved micro-droplets or solid impurities.
-
Dilution: Accurately dilute the filtered aliquot with a known volume of a suitable solvent (one in which both the solute and the original solvent are fully miscible) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Data Calculation: Calculate the concentration of this compound in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL, g/L, or mol/L.
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound is illustrated below.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
An In-depth Technical Guide to Isoamyl Laurate: Molecular Weight and Chemical Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental chemical properties of isoamyl laurate, specifically its molecular weight and chemical formula. This information is crucial for professionals in research, science, and drug development for purposes of material identification, characterization, and formulation.
Quantitative Data Summary
The key quantitative chemical identifiers for this compound are summarized in the table below for clear and easy reference.
| Property | Value |
| Molecular Weight | 270.45 g/mol [1][2] |
| Chemical Formula | C17H34O2[3][4] |
| CAS Number | 6309-51-9[3] |
Chemical Identity and Structure
This compound is the ester formed from the reaction of isoamyl alcohol and lauric acid. Its chemical structure is defined by a 17-carbon chain. The IUPAC name for this compound is 3-methylbutyl dodecanoate. Other synonyms include isopentyl laurate and iso-amyl n-dodecanoate.
The linear formula is CH3(CH2)10CO2CH2CH2CH(CH3)2. This structure contributes to its properties as a non-oily, silky emollient, often used as a natural alternative to silicones in various skincare and hair care applications.
References
Methodological & Application
Enzymatic Synthesis of Isoamyl Laurate: Application Notes and Protocols for Researchers
Introduction
Isoamyl laurate, the ester of isoamyl alcohol and lauric acid, is a valuable emollient and fragrance ingredient widely used in the cosmetics, food, and pharmaceutical industries.[1][2][3] Its synthesis via enzymatic catalysis using lipases offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the synthesis of this compound using lipase catalysts, intended for researchers, scientists, and professionals in drug development and related fields. Lipases, particularly from microbial sources, have demonstrated significant potential in catalyzing the esterification of isoamyl alcohol and lauric acid.[4] Factors such as the choice of lipase, immobilization techniques, and reaction conditions play a crucial role in achieving high yields and purity.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂ | [5] |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Colorless to light yellow oily liquid | |
| Odor | Faint, oily, fatty, with waxy and sometimes peach-like notes | |
| Density | Approximately 0.856 - 0.870 g/mL at 25 °C | |
| Boiling Point | ~190 °C at 20 mmHg (2666 Pa); ~260-270 °C at atmospheric pressure | |
| Refractive Index | ~1.436 at 20 °C | |
| Solubility | Soluble in ethanol and other organic solvents; insoluble in water |
Comparative Performance of Lipase Catalysts
The selection of the lipase source is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various microbial lipases immobilized on silica hydroxyethylcellulose (SiO₂-HEC) in a solvent-free system.
| Lipase Source | Molar Conversion of Lauric Acid (%) | Molar Conversion of Isoamyl Alcohol (%) | Reaction Time (h) | Ester Concentration (mol/L) | Productivity (mmol/h) |
| Candida rugosa | 83 | 62 | 48 | 2.4 | 50 |
| Pseudomonas fluorescens | 88 | 70 | 48 | 2.4 | 50 |
| Burkholderia cepacia | 89 | 69 | 48 | 2.3 | 48 |
| Rhizopus oryzae | 82 | 64 | 24 | 2.3 | 96 |
| Penicillium camembertii | 82 | 65 | 72 | 2.1 | 29 |
Data adapted from a study on the enzymatic synthesis of this compound. All reactions were conducted at 45°C with an equimolar ratio of substrates and mechanical agitation.
Experimental Protocols
Protocol 1: Immobilization of Lipase on Epoxy-Activated Silica Support
This protocol describes the covalent immobilization of lipase onto an epoxy-activated silica support, which provides a stable and reusable biocatalyst.
Materials:
-
Silica gel
-
3-Aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Lipase solution (e.g., from Rhizopus oryzae)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Acetone
-
Deionized water
Procedure:
-
Support Pre-treatment: Activate the silica gel by washing with an appropriate solvent and drying.
-
Silanization: Add 1 g of silica gel to 20 mL of a 15% (v/v) solution of APTES in acetone. Incubate at 50°C for 2 hours with magnetic stirring. This step introduces amino groups to the silica surface.
-
Washing: Wash the silanized silica gel thoroughly with acetone and then deionized water to remove excess APTES.
-
Activation with Glutaraldehyde: Suspend the silanized silica in a 1% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.5). The glutaraldehyde acts as a cross-linking agent. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with constant stirring.
-
Washing: Wash the glutaraldehyde-activated silica support extensively with 0.1 M phosphate buffer (pH 7.5) to remove any unbound glutaraldehyde.
-
Enzyme Immobilization: Add 1.0 g of the activated support to 10 mL of 0.1 M phosphate buffer (pH 7.5) containing the desired concentration of lipase solution (e.g., 20 mg/mL). Incubate at 30°C for 60 minutes with constant stirring.
-
Final Washing: Wash the immobilized lipase several times with 0.1 M phosphate buffer (pH 7.5) to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase at 60°C to a constant weight. The prepared biocatalyst is now ready for use in the synthesis of this compound.
Caption: Workflow for Lipase Immobilization.
Protocol 2: Solvent-Free Enzymatic Synthesis of this compound
This protocol details the esterification reaction in a solvent-free system, which is an environmentally friendly approach that can lead to higher product concentrations.
Materials:
-
Immobilized lipase (prepared as in Protocol 1 or a commercial preparation like Novozym 435)
-
Lauric acid
-
Isoamyl alcohol
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reactant Preparation: In a closed reaction vessel (e.g., a 50 mL screw-capped flask), add lauric acid and isoamyl alcohol. A common starting point is an equimolar ratio (1:1).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 4-12% (w/w) of the total substrate mass.
-
Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker incubator. Set the temperature to 45°C and the agitation to 450 rpm.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by adding molecular sieves to the reaction mixture or by performing the reaction under vacuum.
-
Reaction Monitoring: Take samples from the reaction mixture at regular intervals (e.g., every 12 or 24 hours) to monitor the progress of the reaction. The consumption of lauric acid and the formation of this compound can be quantified using gas chromatography (see Protocol 4).
-
Reaction Termination: The reaction is typically run for a period of 24 to 72 hours, or until the conversion rate plateaus.
-
Catalyst Recovery: After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration or centrifugation. The recovered catalyst can be washed and reused in subsequent batches.
-
Product Purification: The resulting mixture, containing this compound, unreacted substrates, and byproducts, can be purified as described in Protocol 3.
Caption: Enzymatic Synthesis Workflow.
Protocol 3: Purification of this compound by Vacuum Distillation
This protocol is for the purification of this compound from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.
-
Charging the Flask: Transfer the crude this compound mixture into the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of 2-10 mbar is typically used for fatty acid ester distillation.
-
Heating: Begin heating the mixture in the distillation flask using a heating mantle. The boiling point of this compound under vacuum is significantly lower than its atmospheric boiling point. For example, at approximately 20 mmHg (2666 Pa), the boiling point is around 190°C.
-
Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature at the distillation head to ensure the desired fraction is being collected.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the distilled this compound using gas chromatography (Protocol 4).
Caption: Purification by Vacuum Distillation.
Protocol 4: Analysis of this compound by Gas Chromatography (GC)
This protocol provides a general method for the quantification of this compound and the monitoring of the esterification reaction.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar column like Carbowax 20M or a non-polar column)
-
Carrier gas (e.g., hydrogen, helium, or nitrogen)
-
Internal standard (optional, for improved quantification)
-
Solvent for sample dilution (e.g., hexane or methylene chloride)
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in a suitable solvent. If using an internal standard, add a known amount to the sample.
-
GC Conditions:
-
Column: Select a column suitable for the analysis of fatty acid esters.
-
Injector Temperature: Typically set to 250°C.
-
Detector Temperature: Typically set to 250°C for an FID.
-
Oven Temperature Program: A temperature ramp may be used to achieve good separation. For example, starting at 90°C and ramping up.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 40 cm/sec for hydrogen).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to isoamyl alcohol, lauric acid, and this compound based on their retention times, which can be determined by injecting standards of each compound. Quantify the components by integrating the peak areas. The conversion of substrates and the yield of the product can be calculated from this data.
Conclusion
The enzymatic synthesis of this compound using lipase catalysts is a promising and sustainable method for the production of this important specialty chemical. By carefully selecting the lipase, optimizing the immobilization procedure, and controlling the reaction conditions, high conversion rates and product yields can be achieved. The protocols provided in this document offer a comprehensive guide for researchers to successfully perform and analyze the enzymatic synthesis of this compound in a laboratory setting. Further optimization of the presented protocols may be necessary depending on the specific lipase used and the desired scale of production.
References
- 1. CAS 6309-51-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [chembk.com]
Application Notes and Protocols for the Synthesis of Isoamyl Laurate in Supercritical Carbon Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl laurate in a supercritical carbon dioxide (scCO₂) medium. This environmentally friendly method offers a promising alternative to conventional solvent-based synthesis, yielding a product valued in the food, cosmetic, and pharmaceutical industries for its flavor and emollient properties.
Introduction
This compound is an ester known for its fruity aroma and its utility as a non-greasy emollient.[1] The synthesis of this compound through enzymatic catalysis in supercritical carbon dioxide presents numerous advantages, including mild reaction conditions, enhanced mass transfer, and simplified downstream processing due to the tunable solvent properties of scCO₂.[2][3] This method is considered a "green" chemistry approach, avoiding the use of hazardous organic solvents.[4][5] Lipases, particularly immobilized forms like Novozym 435, have demonstrated efficacy in catalyzing the esterification of lauric acid and isoamyl alcohol in this medium.
Reaction and Signaling Pathway
The synthesis of this compound is a reversible esterification reaction catalyzed by a lipase. The enzyme facilitates the reaction between the carboxylic acid group of lauric acid and the hydroxyl group of isoamyl alcohol, forming an ester bond and releasing a molecule of water. The use of scCO₂ as a solvent can influence the reaction equilibrium and kinetics.
Caption: Enzymatic esterification of this compound in scCO₂.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various studies on the synthesis of this compound and similar esters in supercritical carbon dioxide.
Table 1: Effect of Different Lipases on this compound Synthesis in scCO₂
| Lipase | Support | Maximum Conversion (%) | Reference |
| Novozym 435 | Immobilized | 37 | |
| Lipolase 100T | Immobilized | Lower than Novozym 435 | |
| Candida rugosa | Free | Lower than Novozym 435 |
Table 2: Influence of Reaction Parameters on this compound Synthesis using Novozym 435 in scCO₂
| Parameter | Optimal Value/Range | Effect on Conversion | Reference |
| Temperature | 40-45 °C | Conversion decreases at higher temperatures | |
| Reaction Time | 2-3 hours | Equilibrium is reached within this timeframe | |
| Molar Ratio (Alcohol:Acid) | Excess alcohol does not inhibit | A sharp initial increase in conversion is observed | |
| Water Content | Minimal | Excess water significantly reduces conversion | |
| Pressure | 10 - 30 MPa | Can influence reaction rate and phase behavior |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound in a laboratory-scale supercritical fluid reactor.
Materials and Equipment
-
Reactants: Lauric acid (≥98%), Isoamyl alcohol (≥98%)
-
Enzyme: Immobilized lipase (e.g., Novozym 435)
-
Solvent: Supercritical grade carbon dioxide
-
Apparatus:
-
High-pressure supercritical fluid reactor (batch or continuous) equipped with temperature and pressure controls, a stirrer, and a sampling outlet.
-
High-pressure pump for CO₂ delivery.
-
Syringe pump for introducing liquid reactants.
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis.
-
Analytical balance.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound synthesis.
Detailed Protocol
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor vessel to remove any contaminants.
-
Accurately weigh the desired amount of immobilized lipase (e.g., Novozym 435) and place it inside the reactor.
-
-
Reactant Loading:
-
Weigh the stoichiometric or desired molar ratio of lauric acid and isoamyl alcohol.
-
Introduce the reactants into the reactor vessel containing the lipase.
-
-
System Assembly and Pressurization:
-
Securely seal the reactor according to the manufacturer's instructions.
-
Begin to pump high-purity carbon dioxide into the reactor.
-
Gradually increase the pressure to the desired setpoint (e.g., 15 MPa).
-
-
Reaction Execution:
-
Once the desired pressure is reached, heat the reactor to the optimal temperature (40-45 °C).
-
Initiate stirring to ensure proper mixing of the reactants and catalyst in the supercritical medium.
-
Maintain the set temperature and pressure for the duration of the reaction (typically 2-3 hours).
-
If kinetic data is required, small samples can be carefully withdrawn at specific time intervals through the sampling port.
-
-
Product Recovery and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully depressurize the reactor by venting the CO₂.
-
Open the reactor and collect the liquid product mixture.
-
The immobilized enzyme can be recovered by filtration for potential reuse.
-
Analyze the product mixture using gas chromatography (GC) to quantify the amounts of unreacted lauric acid, isoamyl alcohol, and the produced this compound. This will allow for the calculation of the percentage conversion and yield.
-
Gas Chromatography (GC) Analysis Protocol
-
Column: A suitable capillary column for separating fatty acid esters (e.g., a polar column).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C) and ramp up to a final temperature that allows for the elution of all components.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methylene chloride or hexane) before injection.
-
Quantification: Use external or internal standards to create a calibration curve for accurate quantification of reactants and products.
Conclusion
The synthesis of this compound in supercritical carbon dioxide using immobilized lipases is a highly promising and sustainable method. By carefully controlling the reaction parameters as outlined in these notes, researchers can achieve efficient conversion and high-purity product. This technology aligns with the principles of green chemistry and offers significant potential for industrial applications in the flavor, fragrance, and cosmetic sectors.
References
- 1. This compound [webbook.nist.gov]
- 2. A Review on the Effects of Supercritical Carbon Dioxide on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound and isoamyl stearate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic synthesis using enzymes in supercritical carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Isoamyl Laurate as a Silicone Alternative in Research Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoamyl laurate as a natural and biodegradable alternative to silicones (e.g., cyclomethicone, dimethicone) in research and development formulations. The following sections detail the physicochemical properties, comparative performance metrics, and experimental protocols to evaluate its efficacy in various applications, including skincare, haircare, and topical drug delivery systems.
Introduction to this compound
This compound is an ester of isoamyl alcohol and lauric acid, derived from renewable vegetable sources such as coconut and sugar beet.[1][2] It is a clear, colorless to pale yellow, low-viscosity liquid with a light, non-greasy, and silky skin feel, making it an excellent candidate to replace cyclomethicone and dimethicone in cosmetic and pharmaceutical formulations.[3][4] Its biodegradability and natural origin are significant advantages for developing eco-friendly and "clean" formulations.[5]
Key Attributes:
-
Sensory Profile: Provides a smooth, velvety, and powdery after-feel similar to silicones, without the occlusive feel.
-
Spreadability: Exhibits high spreadability, which can enhance the uniform application of active ingredients.
-
Solubility: Soluble in oils and ethanol, making it versatile for various formulation types.
-
Functionality: Acts as an emollient, skin-conditioning agent, and solubilizer for lipophilic actives and UV filters.
-
Stability: It is a stable ingredient with a good shelf life when stored in a cool, dark place.
Comparative Data: this compound vs. Silicones
While direct head-to-head comparative studies are limited, the following tables summarize the expected and reported physicochemical and sensory properties of this compound, cyclomethicone, and dimethicone based on available data.
Table 1: Physicochemical Properties
| Property | This compound | Cyclomethicone (D5) | Dimethicone (10 cSt) |
| INCI Name | This compound | Cyclopentasiloxane | Dimethicone |
| Origin | Vegetable-derived | Synthetic | Synthetic |
| Appearance | Clear, colorless to yellowish liquid | Clear, colorless liquid | Clear, colorless liquid |
| Viscosity (at 25°C) | ~4.8 mPa·s | ~4.0 mPa·s | 10 mPa·s |
| Specific Gravity (at 25°C) | ~0.856 g/mL | ~0.956 g/mL | ~0.935 g/mL |
| Volatility | Non-volatile | Volatile | Non-volatile |
| Solubility | Oil, Ethanol | Aliphatic, chlorinated solvents | Aliphatic, chlorinated solvents |
| Biodegradability | Readily biodegradable | Not readily biodegradable | Not readily biodegradable |
Table 2: Performance and Sensory Characteristics
| Characteristic | This compound | Cyclomethicone (D5) | Dimethicone (10 cSt) |
| Spreadability | High | Very High | High |
| Skin Feel | Light, silky, velvety, non-greasy, powdery finish | Light, silky, smooth, fast-evaporating, dry finish | Smooth, lubricating, can feel slightly oily at higher viscosities |
| Absorption | Fast | Fast (due to evaporation) | Moderate |
| Residue on Skin | Minimal, non-tacky | Minimal to none | Slight, can be managed by formulation |
| Occlusivity | Low, forms a breathable film | Low, forms a breathable film | Low to moderate, forms a breathable film |
| Hair Care Benefits | Conditioning, detangling, adds shine without buildup | Detangling, adds shine, provides a silky feel | Conditioning, detangling, adds shine, can cause buildup over time |
Experimental Protocols
The following protocols are designed to provide a framework for the quantitative and qualitative comparison of this compound with silicone-based emollients in research formulations.
Sensory Panel Analysis
Objective: To quantitatively assess and compare the sensory attributes of formulations containing this compound and a benchmark silicone (e.g., cyclomethicone or dimethicone).
Methodology:
-
Panelist Selection: Recruit a panel of 10-15 trained sensory assessors.
-
Formulation Preparation: Prepare simple oil-in-water emulsion bases containing 5% w/w of this compound, 5% w/w of cyclomethicone, and 5% w/w of dimethicone. A control formulation with no emollient should also be prepared.
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each formulation to a designated area on the panelists' forearms.
-
Evaluation: Panelists will evaluate the formulations based on the attributes listed in Table 3 at specified time points (e.g., immediately after application, and at 1, 5, and 10-minute intervals).
-
Scoring: Use a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong) for each attribute.
Table 3: Sensory Attributes for Evaluation
| Attribute | Description |
| Pick Up | Firmness, cohesiveness, stickiness of the product in the container. |
| Appearance | Gloss, integrity of shape. |
| Rub-out | Spreadability, wetness, thickness, oiliness, absorbency. |
| Afterfeel | Amount of residue, gloss, slipperiness, stickiness, waxiness, powderiness, oiliness, silicone-like feel, greasiness. |
Spreadability Assessment (Parallel-Plate Extensometry)
Objective: To quantitatively measure and compare the spreadability of this compound and silicone-based emollients.
Methodology:
-
Apparatus: Two circular glass plates, a weight (e.g., 50g), and a ruler or caliper.
-
Sample Preparation: Place 1 mL of the test emollient (this compound, cyclomethicone, or dimethicone) at the center of the bottom glass plate.
-
Procedure:
-
Carefully place the top glass plate over the sample.
-
Place the weight on the center of the top plate.
-
After a set time (e.g., 1 minute), measure the diameter of the spread circle.
-
Calculate the spreadability area (S) using the formula: S = πr².
-
-
Data Analysis: Compare the spreadability areas of the different emollients. A larger area indicates greater spreadability.
Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the effect of this compound and silicones on skin barrier function and hydration.
Methodology:
-
Instrumentation: Corneometer® for skin hydration and Tewameter® for TEWL measurements.
-
Subjects: A panel of volunteers with normal to dry skin.
-
Procedure:
-
Establish baseline measurements for skin hydration and TEWL on designated areas of the forearms.
-
Apply a standardized amount of the test formulations (as prepared in 3.1).
-
Measure skin hydration and TEWL at regular intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
-
Data Analysis: Compare the changes in skin hydration and TEWL from baseline for each formulation. An increase in hydration and a decrease in TEWL indicate improved skin barrier function.
In Vitro Skin Penetration Study (Franz Diffusion Cell)
Objective: To evaluate the potential of this compound to influence the skin penetration of an active ingredient compared to silicones.
Methodology:
-
Apparatus: Franz diffusion cells.
-
Skin Model: Excised human or animal skin.
-
Formulation: Prepare formulations containing a model active ingredient (e.g., caffeine) with this compound, cyclomethicone, or dimethicone as the emollient.
-
Procedure:
-
Mount the skin in the Franz diffusion cells.
-
Apply the formulation to the donor compartment.
-
Collect samples from the receptor fluid at predetermined time points.
-
Analyze the concentration of the active ingredient in the receptor fluid using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis: Calculate the flux and permeability coefficient of the active ingredient for each formulation to determine the effect of the emollient on penetration.
Signaling Pathways and Mechanistic Considerations
While this compound primarily functions as an emollient by forming a protective layer on the skin, its ability to improve skin hydration and barrier function can indirectly influence cellular signaling pathways involved in skin health. Proper hydration is crucial for the enzymatic processes involved in keratinocyte differentiation and the synthesis of intercellular lipids, which are essential for a healthy stratum corneum.
A compromised skin barrier can lead to increased transepidermal water loss and inflammation. By providing an optimal environment for cellular function through improved hydration, emollients like this compound can support the signaling pathways that regulate keratinocyte proliferation and differentiation, leading to a strengthened skin barrier. For instance, moisturization has been shown to affect the expression of keratins, which are key structural proteins in the epidermis.
Caption: Influence of this compound on Skin Barrier Function.
References
Formulating Stable Oil-in-Water Emulsions with Isoamyl Laurate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing stable oil-in-water (O/W) emulsions using isoamyl laurate. This versatile, plant-derived ester serves as a lightweight, non-greasy emollient and an effective alternative to silicones in a variety of skincare, haircare, and drug delivery systems.[1][2][3][4] This document outlines the principles of incorporating this compound into O/W emulsions, detailed experimental protocols for preparation and characterization, and illustrative data to guide formulation development.
Introduction to this compound in O/W Emulsions
This compound is the ester of isoamyl alcohol and lauric acid, presenting as a clear, low-viscosity liquid with a neutral scent.[1] Its primary function in cosmetic and pharmaceutical formulations is as an emollient, providing a silky, smooth skin feel without greasiness. In the context of O/W emulsions, this compound offers several advantages:
-
Enhanced Sensory Profile: It improves the spreadability of emulsions and reduces tackiness, contributing to a more elegant final product.
-
Silicone Alternative: Its lightweight and fast-absorbing nature make it an excellent natural substitute for cyclomethicone and other volatile silicones.
-
Solubilizing Properties: this compound can act as a solvent for lipophilic active ingredients and UV filters, aiding their incorporation into formulations.
-
Stability Contribution: While not an emulsifier itself, its medium polarity and good miscibility with other cosmetic ingredients can contribute to the overall stability of an emulsion system.
Key Formulation Considerations
The stability of an O/W emulsion is influenced by several factors, including the oil-to-water ratio, the type and concentration of the emulsifier, and the processing conditions. When formulating with this compound, the following should be considered:
-
Emulsifier Selection: The choice of emulsifier is critical. A combination of a primary emulsifier and a co-emulsifier/stabilizer is often recommended. The required Hydrophile-Lipophile Balance (HLB) of the emulsifier system will depend on the overall composition of the oil phase.
-
This compound Concentration: Typical usage levels for this compound in leave-on skincare emulsions range from 1% to 20%. The concentration will impact the sensory properties and may influence the viscosity and droplet size of the emulsion.
-
Processing: High-shear homogenization is generally required to create fine and uniform oil droplets within the aqueous phase, leading to improved stability.
Illustrative Quantitative Data
The following tables provide representative data on how varying formulation parameters can influence the physical characteristics of an O/W emulsion containing this compound. Note: This data is illustrative and actual results will vary depending on the specific ingredients and processing conditions used.
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (cP) | Sensory Feel |
| 5 | 250 | 0.25 | 1500 | Lightweight, fast-absorbing |
| 10 | 280 | 0.28 | 1800 | Smooth, slightly more emollient |
| 15 | 320 | 0.31 | 2200 | Richer feel, good spreadability |
| 20 | 350 | 0.35 | 2500 | Very emollient, luxurious feel |
Table 2: Influence of Emulsifier System on Emulsion Stability
| Primary Emulsifier (3% w/w) | Co-Emulsifier (1.5% w/w) | Mean Droplet Size (nm) | Zeta Potential (mV) | Stability after 30 days @ 45°C |
| Glyceryl Stearate SE | Cetearyl Alcohol | 310 | -25 | Slight creaming |
| Polysorbate 60 | Cetyl Alcohol | 270 | -35 | Stable, no separation |
| Lecithin | Stearic Acid | 290 | -40 | Stable, no separation |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of a stable O/W emulsion with this compound.
Protocol for Preparation of an O/W Emulsion (Hot Process)
This protocol describes a standard hot-process method for creating an O/W emulsion.
Materials and Equipment:
-
Oil Phase:
-
This compound
-
Primary Emulsifier (e.g., Glyceryl Stearate SE)
-
Co-Emulsifier/Stabilizer (e.g., Cetearyl Alcohol)
-
Other lipophilic ingredients (e.g., antioxidants, oil-soluble actives)
-
-
Aqueous Phase:
-
Deionized Water
-
Humectant (e.g., Glycerin)
-
Thickener (e.g., Xanthan Gum)
-
-
Cool-Down Phase:
-
Preservative
-
Fragrance (optional)
-
Heat-sensitive active ingredients
-
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
High-shear homogenizer (e.g., rotor-stator type)
-
Overhead stirrer
-
Calibrated digital scale
-
pH meter
-
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients.
-
In a separate beaker, disperse the thickener in the deionized water and add the other aqueous phase ingredients.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 75-80°C. Stir both phases gently until all solid components are melted and uniformly dispersed.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with the high-shear homogenizer at a moderate speed.
-
Once all of the aqueous phase has been added, increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.
-
-
Addition of Cool-Down Phase:
-
Once the emulsion has cooled to below 40°C, add the preservative, fragrance, and any heat-sensitive active ingredients.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary.
-
Homogenize briefly at a low speed to ensure all ingredients are well-dispersed.
-
References
Application Notes and Protocols for Developing Anhydrous Formulations with Isoamyl Laurate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of anhydrous formulations utilizing isoamyl laurate. This document outlines the physicochemical properties of this compound, detailed experimental protocols for formulation development, and methods for the evaluation of the final product.
Introduction to this compound in Anhydrous Formulations
This compound is the ester of isoamyl alcohol and lauric acid, often derived from natural sources like coconut and sugar beet.[1] It is a light, non-greasy emollient with a silky skin feel, making it an excellent candidate for anhydrous formulations where sensory attributes are crucial.[2][3] Its properties as a solvent and texture enhancer also contribute to the stability and aesthetic appeal of waterless products.[4][5] Anhydrous formulations offer several advantages, including enhanced stability for water-sensitive active pharmaceutical ingredients (APIs), the potential for preservative-free systems, and unique sensory experiences.
Key Attributes of this compound:
-
Emollient: Softens and soothes the skin by forming a protective layer that reduces water loss.
-
Texture Enhancer: Imparts a lightweight, velvety, and non-greasy feel to formulations.
-
Solvent: Can aid in dissolving lipophilic active ingredients and other excipients.
-
Spreadable: Improves the application and spreadability of topical products.
-
Silicone Alternative: Often used as a natural substitute for silicones due to its smoothing properties.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to formulation development.
| Property | Value | References |
| INCI Name | This compound | |
| Chemical Name | 3-methylbutyl dodecanoate | |
| CAS Number | 6309-51-9 | |
| Molecular Formula | C17H34O2 | |
| Molecular Weight | 270.45 g/mol | |
| Appearance | Colorless to light yellow, oily liquid | |
| Odor | Faint, oily, fatty | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol. | |
| Density | Approximately 0.856 g/mL at 25 °C | |
| Boiling Point | Approximately 260-270 °C | |
| Melting Point | Approximately -30 °C | |
| Refractive Index | Approximately 1.436 at 20 °C | |
| Volatility | Non-volatile |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to develop and evaluate anhydrous formulations containing this compound.
Formulation Development Workflow
The development of an anhydrous formulation follows a logical progression of steps, from raw material assessment to final product characterization.
Protocol for Solubility Determination
Objective: To determine the saturation solubility of the Active Pharmaceutical Ingredient (API) in this compound and other potential excipients to ensure a physically stable formulation.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Other anhydrous excipients (e.g., other esters, oils, silicones)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for API quantification
-
Centrifuge
Procedure:
-
Accurately weigh a known amount of the selected solvent (e.g., 2 g of this compound) into a series of vials.
-
Add increasing amounts of the API to each vial.
-
Securely cap the vials and place them in a shaking incubator set to a controlled temperature (e.g., 25 °C and 32 °C, to mimic room and skin surface temperatures).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved API.
-
For vials containing undissolved solids, centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the solid from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and quantify the API concentration using a validated HPLC method.
-
The highest concentration of the API in a clear solution represents the saturation solubility.
Data Presentation:
| Excipient | Temperature (°C) | API Solubility (mg/g) | Observations |
| This compound | 25 | ||
| 32 | |||
| Excipient A | 25 | ||
| 32 | |||
| Excipient B | 25 | ||
| 32 |
Protocol for Accelerated Stability Testing
Objective: To evaluate the physical and chemical stability of the anhydrous formulation under stressed conditions to predict its shelf-life.
Materials:
-
Anhydrous formulation prototypes
-
Appropriate packaging (tubes, jars, etc.)
-
Stability chambers set to various temperature and humidity conditions
-
Viscometer
-
pH meter (for dispersions in a suitable solvent)
-
Microscope
-
HPLC system for API quantification
Procedure:
-
Package the prototype formulations in the intended final packaging.
-
Place the samples in stability chambers under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (Control)
-
4°C ± 2°C (for observing potential crystallization)
-
Freeze-thaw cycling (e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours).
-
-
At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate the following parameters:
-
Appearance: Color, clarity, homogeneity, and signs of separation or crystallization.
-
Odor: Any changes from the initial scent.
-
Viscosity: Measure the viscosity as described in Protocol 3.4.
-
API Content: Quantify the API concentration using a validated HPLC method to assess chemical degradation.
-
Microscopic Evaluation: Observe a sample under a microscope for any changes in crystal structure or phase separation.
-
Data Presentation:
| Parameter | Time Point | 4°C | 25°C/60%RH | 40°C/75%RH | Freeze-Thaw |
| Appearance | 0 | ||||
| 1 month | |||||
| 3 months | |||||
| Odor | 0 | ||||
| 1 month | |||||
| 3 months | |||||
| Viscosity (cP) | 0 | ||||
| 1 month | |||||
| 3 months | |||||
| API Content (%) | 0 | ||||
| 1 month | |||||
| 3 months |
Protocol for Viscosity Measurement
Objective: To characterize the flow behavior of the anhydrous formulation.
Materials:
-
Anhydrous formulation
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Equilibrate the formulation to the desired temperature (e.g., 25 °C) using a water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Carefully lower the spindle into the sample, ensuring it is immersed to the specified mark without introducing air bubbles.
-
Allow the spindle to rotate at a set speed until a stable reading is obtained.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement at different rotational speeds to assess the shear-thinning or shear-thickening behavior of the formulation.
Data Presentation:
| Formulation | Temperature (°C) | Spindle | Speed (RPM) | Viscosity (cP) |
| Prototype 1 | 25 | 10 | ||
| 20 | ||||
| 50 | ||||
| Prototype 2 | 25 | 10 | ||
| 20 | ||||
| 50 |
Protocol for In Vitro Release Testing (IVRT)
Objective: To evaluate the rate and extent of API release from the anhydrous formulation, which is a critical performance indicator.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (selected based on API solubility to maintain sink conditions)
-
Magnetic stir bars and stirrer plate
-
Constant temperature circulator
-
Syringes and collection vials
-
HPLC system for API quantification
Procedure:
-
Degas the receptor medium to remove dissolved air.
-
Fill the receptor chamber of the Franz diffusion cell with the receptor medium and place a magnetic stir bar inside.
-
Mount the synthetic membrane onto the cell, ensuring no air bubbles are trapped underneath.
-
Equilibrate the cells to 32 °C ± 1 °C.
-
Accurately apply a known amount of the anhydrous formulation (e.g., 300 mg) evenly onto the membrane surface.
-
Clamp the donor and receptor chambers together.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor medium through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the API concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of API released per unit area (μg/cm²) and plot it against the square root of time.
Data Presentation:
| Time (hours) | √Time (h^0.5) | Cumulative API Released (μg/cm²) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 |
Safety Considerations
This compound is generally considered safe for use in cosmetic and personal care products. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting, including the use of personal protective equipment (PPE) such as gloves and safety glasses. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This compound is a versatile and functional excipient for the development of elegant and stable anhydrous formulations. The protocols outlined in these application notes provide a systematic approach to formulating with this compound and evaluating the critical quality attributes of the final product. By carefully characterizing the solubility, stability, rheology, and in vitro release of the formulation, researchers can develop high-quality anhydrous drug products with desirable performance and sensory characteristics.
References
Troubleshooting & Optimization
optimizing reaction conditions for isoamyl laurate synthesis
Technical Support Center: Isoamyl Laurate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on . It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the esterification of lauric acid and isoamyl alcohol. The most common methods include:
-
Classical Fischer Esterification: This method involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]
-
Enzymatic Synthesis: This approach utilizes lipases (e.g., Novozym 435, Rhizopus oryzae lipase) as biocatalysts, often in a solvent-free medium or in supercritical carbon dioxide.[3][4][5] This method is advantageous due to its mild reaction conditions and high selectivity.
-
Microwave-Assisted Synthesis: This technique can accelerate the reaction rate and improve efficiency compared to conventional heating methods.
Q2: What is the optimal molar ratio of lauric acid to isoamyl alcohol?
A2: The optimal molar ratio can vary depending on the synthesis method. In chemical synthesis, an excess of one reactant is often used to drive the equilibrium towards the product. Ratios from 1:1.05 to 1:6 (lauric acid:isoamyl alcohol) have been reported to achieve high yields. For enzymatic synthesis, ratios are also varied, with some studies using equimolar amounts while others use an excess of the alcohol, such as a 1:2.5 molar ratio.
Q3: Which catalysts are most effective for this synthesis?
A3: For chemical synthesis, catalysts include mixtures of methanesulfonates and trifluoroacetates (e.g., zinc or copper salts), which have been shown to produce high yields. Strong acids like sulfuric acid are also commonly used. In enzymatic synthesis, immobilized lipases are popular choices, with Novozym 435 and lipases from Rhizopus oryzae demonstrating high efficiency.
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions are highly dependent on the chosen catalyst:
-
Chemical Synthesis: Temperatures typically range from 110°C to 140°C, with reaction times between 5 and 14 hours.
-
Enzymatic Synthesis: This method operates under milder conditions, with temperatures usually between 30°C and 50°C. Reaction times can vary significantly, from a few hours to over 72 hours to reach equilibrium.
Troubleshooting Guide
Problem 1: The reaction yield is lower than expected.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached equilibrium.
-
Solution: Extend the reaction time. Monitor the reaction progress by measuring the amount of water produced or by using techniques like gas chromatography (GC) to analyze aliquots. For Fischer esterification, remember that it is a reversible reaction.
-
-
Possible Cause 2: Water Inhibition (Enzymatic Synthesis). The water produced as a byproduct can inhibit lipase activity and shift the equilibrium back towards the reactants.
-
Solution: Remove water from the reaction medium as it forms. This can be achieved by using a Dean-Stark apparatus in chemical synthesis or by adding molecular sieves to the reaction mixture in enzymatic synthesis.
-
-
Possible Cause 3: Suboptimal Molar Ratio. An inappropriate ratio of alcohol to acid can limit the conversion.
-
Solution: Optimize the molar ratio of isoamyl alcohol to lauric acid. Using an excess of the alcohol can help drive the reaction forward. However, a very large excess may complicate purification.
-
-
Possible Cause 4: Inefficient Catalyst. The catalyst may be inactive or used in an insufficient amount.
-
Solution: For chemical synthesis, ensure the catalyst is not expired and is used at an appropriate concentration (typically 0.1% to 5% by weight). For enzymatic synthesis, verify the activity of the lipase and consider increasing the enzyme loading.
-
Problem 2: The final product has a high acid value.
-
Possible Cause: Presence of Unreacted Lauric Acid. A high acid value indicates that unreacted lauric acid remains in the product. This is a common issue when strong acid catalysts are used, as they can be difficult to remove completely.
-
Solution 1: Purification. Wash the crude product with a dilute basic solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to neutralize and remove the acidic components.
-
Solution 2: Vacuum Distillation. Purify the final product by vacuum distillation to separate the this compound from the less volatile lauric acid.
-
Problem 3: The product has a peculiar odor.
-
Possible Cause: Residual Reactants or Byproducts. The odor is likely due to residual isoamyl alcohol or unreacted lauric acid.
-
Solution: After washing with a basic solution to remove lauric acid, wash the product with water to remove any remaining salts. Then, dry the organic phase. If the odor persists, perform vacuum distillation to remove residual isoamyl alcohol.
-
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Chemical Synthesis Conditions
| Catalyst | Molar Ratio (Lauric Acid:Isoamyl Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Methanesulfonate / Zinc Trifluoroacetate | 1:2.5 | 125 | 6 | 99.5 | |
| Copper Methanesulfonate / Copper Trifluoroacetate | 1:1.25 | 130 | 14 | 99.2 | |
| Mixed Methanesulfonate/Trifluoroacetate | 1:1.05 - 1:6 | 110 - 140 | 5 - 14 | Up to 100 | |
| Sulfuric Acid | 1:13 | 60 | 0.2 | ~90.7 |
Table 2: Enzymatic Synthesis Conditions
| Lipase Source | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
| Novozym 435 | Varied | 40 - 45 | 2 - 3 | 37% (Max Conversion) | |
| Rhizopus oryzae | 1:1 | 45 | 72 | High Performance | |
| Candida antarctica (Novozym 435) | 0.8:1 | 30 | 8 | Optimal (4.4 mmol/g) | |
| Thermomyces lanuginosus | 1:2.5 | 45 | 50.5 | ~70% |
Experimental Protocols
Protocol 1: Chemical Synthesis via Fischer Esterification
-
Setup: Assemble a reaction flask equipped with a thermometer, a reflux condenser, and a Dean-Stark apparatus to collect the water byproduct.
-
Reactants: Charge the reaction flask with lauric acid and isoamyl alcohol. A molar ratio of 1:1.5 (lauric acid to isoamyl alcohol) is a common starting point.
-
Catalyst Addition: Add an acid catalyst (e.g., 1-2% by weight of concentrated sulfuric acid or a mixed metal salt catalyst).
-
Reaction: Heat the mixture to reflux (typically 110-140°C) with continuous stirring. Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted lauric acid.
-
Wash with brine (saturated NaCl solution) and then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation, collecting the fraction that distills at 140-150°C under vacuum (-0.090 to -0.100 MPa).
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
-
Reactants: In a sealed flask, combine lauric acid and isoamyl alcohol (e.g., equimolar ratio or with an excess of alcohol).
-
Biocatalyst: Add the immobilized lipase (e.g., Novozym 435, 4-12% by weight of total reactants).
-
Water Removal: Add molecular sieves (e.g., 9 wt%) to adsorb the water produced during the reaction.
-
Reaction: Incubate the mixture in a shaker at the optimal temperature for the enzyme (e.g., 45°C) with mechanical agitation (e.g., 450 rpm) for the required duration (e.g., 24-72 hours).
-
Purification:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
The remaining mixture can be purified by vacuum distillation if necessary to remove unreacted starting materials.
-
Visual Guides
Caption: General workflow for the chemical synthesis of this compound.
References
Technical Support Center: Preventing Ester Crystallization in Experimental Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing ester crystallization in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What causes ester crystallization in my formulation?
A1: Ester crystallization is primarily driven by a state of supersaturation, where the concentration of the ester in a solvent exceeds its equilibrium solubility.[1] This is a common challenge with amorphous formulations, which are thermodynamically unstable and possess higher free energy compared to their crystalline counterparts, making them prone to crystallization over time.[2]
Key factors that can induce crystallization include:
-
Temperature Fluctuations: Cooling a saturated solution can decrease the ester's solubility, leading to supersaturation and subsequent crystallization.[3]
-
Solvent Evaporation: As solvent evaporates from the formulation, the concentration of the ester increases, potentially exceeding its solubility limit.[4]
-
High Drug Loading: Higher concentrations of the ester in the formulation increase the likelihood of reaching supersaturation.[5]
-
Presence of Nucleation Sites: Impurities or even scratches on the container surface can act as sites for crystal nucleation to begin.
-
pH Changes: The solubility of some esters can be pH-dependent, and a shift in pH can trigger crystallization.
-
Ester Hydrolysis: Esters can react with water (hydrolysis) to form a carboxylic acid and an alcohol, which can alter the formulation's properties and potentially lead to crystallization of the unhydrolyzed ester or the new components.
Q2: How can I prevent my ester from crystallizing?
A2: Preventing ester crystallization typically involves several strategies aimed at either reducing the driving force for crystallization or inhibiting the kinetics of crystal nucleation and growth.
Common prevention strategies include:
-
Use of Polymeric Inhibitors: Polymers are frequently used to inhibit crystallization. They can work by increasing the viscosity of the formulation, which slows down molecular mobility, or by interacting with the ester molecules to disrupt the formation of a crystal lattice.
-
Formation of Amorphous Solid Dispersions (ASDs): Dispersing the ester in a polymer matrix at a molecular level creates an ASD. The polymer physically separates the ester molecules, preventing them from aggregating and crystallizing.
-
Solvent Selection: Choosing a solvent system where the ester has good solubility and remains stable is crucial. Sometimes, a co-solvent system is used to improve stability.
-
Control of Environmental Conditions: Maintaining consistent temperature and humidity during storage is critical. Low moisture levels are particularly important to prevent hydrolysis.
-
Addition of Surfactants: Surfactants can help to stabilize the formulation and prevent the ester from precipitating out of solution.
Q3: What are Amorphous Solid Dispersions (ASDs) and how do they prevent crystallization?
A3: Amorphous Solid Dispersions (ASDs) are systems where the active pharmaceutical ingredient (API), in this case, an ester, is dispersed in an amorphous state within a polymer matrix. This molecular-level dispersion prevents the ester molecules from aligning into an ordered crystalline structure. The polymer acts as a physical barrier, inhibiting both nucleation (the initial formation of crystals) and crystal growth. The selection of an appropriate polymer is critical for the long-term stability of the ASD.
Q4: How do I choose the right polymer to prevent crystallization?
A4: The selection of a suitable polymer depends on several factors, including its interaction with the ester, its ability to inhibit nucleation and/or growth, and its miscibility with the drug. Polymers that can form hydrogen bonds with the ester are often effective. The hydrophobicity of the polymer relative to the drug can also play a significant role in its effectiveness. It has been observed that polymers with a moderate level of hydrophobicity can be ideal for inhibiting crystal growth in supersaturated solutions.
Troubleshooting Guides
Issue 1: My ester formulation is clear initially but becomes cloudy or forms precipitates over time.
| Possible Cause | Troubleshooting Step |
| Delayed Crystallization | The formulation is likely in a supersaturated state and is slowly crystallizing. Consider adding a crystallization inhibitor, such as a polymer (e.g., HPMC, PVP), to stabilize the supersaturated solution. |
| Temperature Fluctuations | Store the formulation at a constant, controlled temperature. Avoid cycles of heating and cooling. |
| Slow Solvent Evaporation | Ensure the container is tightly sealed to prevent solvent loss over time. |
| Ester Hydrolysis | Minimize the water content in your formulation and store it in a dry environment. Consider using desiccants in the storage container. |
Issue 2: Crystals form immediately upon cooling my ester solution.
| Possible Cause | Troubleshooting Step |
| High Degree of Supersaturation | The cooling rate may be too fast, or the solution is too concentrated. Try a slower, more controlled cooling rate. You can also try reducing the initial concentration of the ester. |
| Insufficient Solvent | The ester may not be fully dissolved at the higher temperature. Ensure complete dissolution before cooling. If necessary, use a larger volume of solvent. |
| Presence of Seed Crystals | Ensure all glassware is scrupulously clean to avoid introducing nucleation sites. Filtering the hot solution before cooling can sometimes help. |
Issue 3: My amorphous solid dispersion (ASD) is showing signs of crystallization.
| Possible Cause | Troubleshooting Step |
| Poor Polymer Selection | The chosen polymer may not be effectively stabilizing the amorphous ester. Screen different polymers with varying properties (e.g., hydrophobicity, hydrogen bonding capacity). |
| Phase Separation | The ester and polymer may not be fully miscible, leading to drug-rich domains that can crystallize. Characterize the miscibility using techniques like Differential Scanning Calorimetry (DSC). |
| Moisture Absorption | Amorphous systems can be hygroscopic. Moisture can act as a plasticizer, increasing molecular mobility and promoting crystallization. Store the ASD under dry conditions. |
Data Presentation: Efficacy of Polymeric Inhibitors
The following table summarizes the impact of different polymers on the crystallization of the drug Rotigotine in a patch formulation. The data highlights how the choice of polymer and drug loading can significantly affect the time until crystallization is observed.
| Formulation | Drug Loading (% w/w) | Crystallization Nucleation Time (Days) | Maximum Crystal Growth Rate (µm/h) |
| ROT only | 60 | 5 | - |
| ROT-Poloxamer 188 | 60 | 8 | - |
| ROT only | 80 | - | 6.56 |
| ROT-Poloxamer 188 | 80 | - | 3.97 |
| ROT-Soluplus | 80 | > 90 | No crystals observed |
| ROT-Soluplus-TPGS | 80 | > 90 | No crystals observed |
| Data adapted from a study on Rotigotine patch formulations. |
Experimental Protocols
Protocol 1: Characterization of Ester Crystallinity using Differential Scanning Calorimetry (DSC)
Objective: To determine the physical state (crystalline or amorphous) of an ester formulation and to identify melting and crystallization events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the ester formulation into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point of the crystalline ester.
-
Hold at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first.
-
-
Data Analysis:
-
Amorphous State: The thermogram of a fully amorphous sample will show a glass transition (a step change in the baseline) but no melting peak.
-
Crystalline State: A crystalline sample will exhibit a sharp endothermic peak corresponding to its melting point. The area under the peak is proportional to the heat of fusion.
-
Crystallization Event: A broad exothermic peak during the heating scan indicates that an amorphous sample is crystallizing as it is heated.
-
Protocol 2: Analysis of Ester Crystallinity by Powder X-ray Diffraction (PXRD)
Objective: To identify the presence of crystalline material in an ester formulation.
Methodology:
-
Sample Preparation: Gently grind the solid ester formulation into a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder into the PXRD instrument.
-
Data Acquisition:
-
Set the X-ray source (commonly CuKα radiation).
-
Define the angular range for the scan (e.g., 5-40° 2θ).
-
Set the step size (e.g., 0.02°) and scan speed.
-
-
Data Analysis:
-
Crystalline Material: A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles.
-
Amorphous Material: An amorphous sample will not produce sharp peaks but will instead show a broad, diffuse halo.
-
The presence of sharp peaks in the diffractogram of a supposedly amorphous formulation indicates that crystallization has occurred.
-
Protocol 3: Determination of Nucleation Induction Time
Objective: To assess the ability of a formulation to resist nucleation and crystallization from a supersaturated solution.
Methodology:
-
Sample Preparation: Prepare a supersaturated solution of the ester in the relevant solvent or medium. This can be achieved by dissolving the ester at a higher temperature and then rapidly cooling it to the experimental temperature.
-
Instrument Setup: Use an instrument capable of maintaining a constant temperature and monitoring the turbidity or transmissivity of the solution over time (e.g., a Crystal16 instrument).
-
Measurement:
-
Maintain the supersaturated solution at a constant temperature and with consistent stirring.
-
Monitor the solution for the first sign of turbidity, which indicates the formation of nuclei.
-
The time elapsed from the creation of the supersaturated state to the detection of the first crystals is the nucleation induction time.
-
-
Data Analysis:
-
Longer induction times indicate a greater resistance to nucleation and better stability of the supersaturated state.
-
By measuring induction times at different levels of supersaturation, a nucleation rate can be determined.
-
Visualizations
Caption: Factors leading to ester crystallization and corresponding prevention strategies.
Caption: Troubleshooting workflow for addressing ester crystallization issues.
Caption: Experimental workflow for determining nucleation induction time.
References
- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 2. xtalks.com [xtalks.com]
- 3. syrris.com [syrris.com]
- 4. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
investigating stability issues of isoamyl laurate in emulsions
Welcome to the Technical Support Center for troubleshooting stability issues of isoamyl laurate in emulsion formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in emulsions?
This compound is an ester of isoamyl alcohol and lauric acid, often derived from renewable sources like coconut or sugar beet.[1][2] In emulsions, it functions primarily as a lightweight, non-greasy emollient that imparts a silky, smooth skin feel, making it a popular natural alternative to silicones.[2][3] It also enhances the spreadability of formulations.[4] While it can contribute to the overall stability of an emulsion, its primary role is sensory modification.
Q2: Is this compound an emulsifier?
No, this compound is not an emulsifier. It is an oil-soluble emollient that forms part of the oil phase in an emulsion. While it has some amphiphilic properties due to its ester linkage that can contribute to interfacial stabilization, it requires a primary emulsifying system to create a stable emulsion.
Q3: What is the recommended usage level for this compound in emulsions?
The typical usage level for this compound in skincare and body care emulsions ranges from 1.0% to 20%. For hair care applications, a lower concentration of 0.5% to 1.5% is often used. The optimal concentration will depend on the desired sensory properties and the overall composition of the formulation.
Q4: What is the optimal pH range for emulsions containing this compound?
Emulsions formulated with this compound are generally stable within a pH range of 4.0 to 8.0. Significant deviations outside this range may impact the stability of the emulsifying system and the overall integrity of the emulsion.
Q5: Can this compound cause a decrease in emulsion viscosity?
Yes, as a highly polar oil, this compound can decrease the viscosity of emulsions or surfactant-based products. This should be taken into account during the development phase, and the use of thickeners or stabilizers may be necessary to achieve the desired final viscosity.
Troubleshooting Guide: Emulsion Stability Issues
This guide addresses common stability problems that may be encountered when formulating emulsions with this compound.
Issue 1: Phase Separation (Creaming or Coalescence)
Symptoms:
-
Visible separation of oil and water layers.
-
Formation of a dense, cream-like layer at the top of the emulsion (creaming).
-
Formation of larger oil droplets, leading to a less uniform appearance.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Emulsifier System | Since a definitive required HLB for this compound is not readily available, it is crucial to determine the required HLB of your specific oil phase experimentally. See the Experimental Protocols section for a detailed methodology on determining the required HLB. Once the optimal HLB is determined, select a single emulsifier or a blend of emulsifiers that matches this value. |
| Incompatible Emulsifier Type | This compound is a medium polarity ester. Ensure the chosen emulsifier system is effective for emulsifying esters. Some emulsifiers are better suited for non-polar oils, while others are more effective for polar oils. Consult supplier datasheets for compatibility information. |
| Insufficient Emulsifier Concentration | The concentration of the emulsifier system may be too low to adequately stabilize the oil droplets. Incrementally increase the total emulsifier concentration (e.g., in 0.5% steps) and observe the impact on stability. |
| Inappropriate Processing Parameters | High shear homogenization is often necessary to create small, uniform oil droplets that are less prone to coalescence. Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before emulsification. |
| pH Shift | Measure the pH of the separated emulsion. If it has shifted outside the recommended range of 4.0-8.0 for this compound formulations, it may have compromised the efficacy of your emulsifier or other pH-sensitive ingredients. Investigate the cause of the pH shift (e.g., interaction with other ingredients) and buffer the system if necessary. |
Issue 2: Changes in Viscosity (Thinning or Thickening over Time)
Symptoms:
-
A noticeable decrease or increase in the emulsion's thickness during storage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Effect of this compound on Viscosity | This compound can reduce the viscosity of an emulsion. If the initial viscosity is too low, the emulsion may be more susceptible to creaming. Incorporate a stabilizer such as a polymer or gum (e.g., xanthan gum, carbomer) into the water phase to increase viscosity and hinder droplet movement. |
| Incompatibility with Thickeners | The chosen thickener may not be compatible with other ingredients in the formulation, leading to a breakdown of the network over time. Evaluate the compatibility of your thickener with the emulsifier system and other components at different temperatures. |
| Changes in Droplet Size Distribution | Flocculation (clumping of droplets) or coalescence can lead to changes in viscosity. This is often linked to the issues described in the phase separation section. Re-evaluate your emulsifier system and processing parameters. |
Issue 3: Grainy Texture or Crystallization
Symptoms:
-
The initially smooth emulsion develops a grainy or gritty texture.
-
Visible crystals may appear upon storage, particularly at lower temperatures.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Crystallization of High Melting Point Ingredients | If the formulation contains waxes or fatty alcohols with high melting points, they may not have been fully melted or incorporated during the heating phase, leading to crystallization upon cooling. Ensure both phases are heated sufficiently above the melting point of all ingredients. |
| Emulsifier Crystallization | Certain ionic emulsifiers can crystallize at low temperatures if used at high concentrations. If this is suspected, consider replacing a portion of the ionic emulsifier with a non-ionic one and perform freeze-thaw stability testing. |
Experimental Protocols
Determination of Required HLB for an Oil Phase Containing this compound
This protocol outlines the experimental method to determine the required Hydrophilic-Lipophilic Balance (HLB) for your specific oil phase.
Materials:
-
Your complete oil phase, including this compound and any other lipids.
-
A pair of emulsifiers of the same chemical type, one with a low HLB (e.g., Sorbitan Stearate, HLB = 4.7) and one with a high HLB (e.g., Polysorbate 60, HLB = 14.9).
-
Your aqueous phase.
-
Beakers, hot plate/stirrer, homogenizer.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For example, to achieve HLBs from 8 to 14 in increments of 1, you would mix the low and high HLB emulsifiers in the following ratios:
| Desired HLB | % Low HLB Emulsifier (HLB 4.7) | % High HLB Emulsifier (HLB 14.9) |
| 8 | 67.6 | 32.4 |
| 9 | 57.8 | 42.2 |
| 10 | 48.0 | 52.0 |
| 11 | 38.2 | 61.8 |
| 12 | 28.4 | 71.6 |
| 13 | 18.6 | 81.4 |
| 14 | 8.8 | 91.2 |
-
For each desired HLB value, prepare a small batch of your emulsion. Keep the concentration of the oil phase, aqueous phase, and the total emulsifier blend constant for all batches.
-
Heat the oil phase (including the emulsifier blend) and the aqueous phase separately to 70-75°C.
-
Add the water phase to the oil phase with constant stirring.
-
Homogenize the mixture for a set period (e.g., 3-5 minutes) at a consistent speed.
-
Allow the emulsions to cool to room temperature.
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Visually assess the stability of each emulsion after 24 hours, 1 week, and 4 weeks. Look for signs of creaming, separation, or changes in appearance. The emulsion with the highest stability corresponds to the required HLB of your oil phase.
Accelerated Stability Testing Protocols
These tests are designed to predict the long-term stability of your emulsion.
| Test | Methodology | Acceptance Criteria |
| Centrifugation Test | 1. Place a sample of the emulsion in a centrifuge tube. 2. Centrifuge at 3000 rpm for 30 minutes. | No visible phase separation or creaming. |
| Freeze-Thaw Cycle Testing | 1. Place three samples of the emulsion at -10°C for 24 hours. 2. Move the samples to room temperature (approx. 25°C) for 24 hours. 3. This constitutes one cycle. Repeat for a minimum of three cycles. | No significant changes in appearance, color, odor, pH, or viscosity after three cycles. |
| Elevated Temperature Stability | 1. Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a predetermined period (e.g., 4, 8, and 12 weeks). 2. At each time point, evaluate the samples for changes in physical properties (appearance, color, odor, pH, viscosity) compared to a control sample stored at room temperature. | No significant changes in physical properties compared to the control. |
Methods for Quantitative Stability Assessment
| Method | Description |
| Visual and Microscopic Analysis | Regular visual inspection for signs of instability (creaming, coalescence). Microscopic analysis can be used to observe changes in droplet size and distribution over time. |
| Particle Size Analysis | Techniques like laser diffraction or dynamic light scattering can be used to quantify the droplet size distribution of the emulsion. An increase in the average droplet size over time is an indicator of instability. |
| Rheological Analysis | A rheometer can be used to measure the viscosity and viscoelastic properties of the emulsion. Changes in these properties over time can indicate structural changes within the emulsion. |
| Sensory Analysis | For cosmetic products, the sensory profile is critical. A trained panel can evaluate changes in skin feel, spreadability, and appearance over the product's shelf life. |
Visualizations
References
Technical Support Center: Enhancing Lipase-Catalyzed Isoamyl Laurate Production
Welcome to the technical support center for the lipase-catalyzed production of isoamyl laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind lipase-catalyzed this compound production?
The synthesis of this compound is an esterification reaction where lauric acid and isoamyl alcohol are converted into this compound and water. This reaction is catalyzed by a lipase, an enzyme that facilitates the formation of the ester bond. The reaction is reversible, and its efficiency is influenced by several factors including the choice of lipase, temperature, substrate molar ratio, and the presence of water.
Q2: Why use a lipase catalyst instead of a chemical catalyst?
Lipase-catalyzed reactions offer several advantages over traditional chemical methods, including milder reaction conditions, higher specificity which reduces by-product formation, and enhanced product purity. Enzymes are also biodegradable, making the process more environmentally friendly.
Q3: What are the critical parameters that affect the yield of this compound?
The key parameters influencing the yield include:
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Choice of Lipase: Different lipases exhibit varying activities and stabilities.
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Temperature: Affects reaction rate and enzyme stability.
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Substrate Molar Ratio: The ratio of lauric acid to isoamyl alcohol can impact equilibrium conversion.
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Enzyme Concentration: Influences the reaction rate up to a certain point.
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Water Content: Water is a product of the reaction and can promote the reverse hydrolytic reaction.
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Reaction Medium: The choice of solvent or a solvent-free system can affect enzyme activity and substrate solubility.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Lipase Selection | Screen different microbial lipases such as those from Rhizopus oryzae, Candida antarctica (e.g., Novozym 435), or Pseudomonas fluorescens.[1][2] | Lipases from different sources have varying specificities and efficiencies for the substrates. Rhizopus oryzae lipase has shown high performance in some studies.[1][2] |
| Incorrect Temperature | Optimize the reaction temperature. A common range to investigate is 30°C to 60°C. | Temperature affects the kinetic energy of the system, influencing the reaction rate. However, excessively high temperatures can lead to enzyme denaturation. |
| Inappropriate Substrate Molar Ratio | Vary the molar ratio of isoamyl alcohol to lauric acid. Ratios from 1:1 to 15:1 (alcohol:acid) have been explored. | An excess of one substrate, typically the alcohol, can shift the reaction equilibrium towards product formation. However, extreme excess can sometimes lead to enzyme inhibition. |
| Enzyme Concentration Too Low or Too High | Optimize the enzyme concentration. Typical ranges are 1% to 12% (w/w of substrates). | Increasing enzyme concentration generally increases the reaction rate, but beyond a certain point, it may not significantly improve yield and can become cost-prohibitive. |
| Water Inhibition | Conduct the reaction in a solvent-free system or use molecular sieves to remove water produced during the reaction. | The esterification reaction produces water, which can lead to the reverse reaction (hydrolysis) and reduce the ester yield. |
Problem 2: Enzyme Deactivation or Instability
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Operate at the lower end of the optimal temperature range (e.g., 40-50°C). | While higher temperatures can increase initial reaction rates, prolonged exposure can cause the enzyme to lose its three-dimensional structure and catalytic activity. |
| Inappropriate pH in the Microenvironment of the Enzyme | For reactions in organic solvents, consider buffering the solvent or the enzyme support. | Acetic acid, being highly polar, can lower the microaqueous pH of the enzyme, potentially leading to deactivation. While lauric acid is less polar, a similar effect could occur. |
| Presence of Inhibitory Compounds | Ensure high purity of substrates. | Impurities in lauric acid or isoamyl alcohol could act as inhibitors to the lipase. |
Experimental Protocols
Protocol 1: Screening of Microbial Lipases in a Solvent-Free System
This protocol is adapted from studies investigating the efficacy of different lipases.
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Immobilization of Lipase:
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Immobilize microbial lipases (e.g., from Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, Rhizopus oryzae, and Penicillium camemberti) on a support like silica hydroxyethylcellulose (SiO2-HEC).
-
-
Reaction Setup:
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In a 50 mL reactor, mix lauric acid and isoamyl alcohol at an equimolar ratio (e.g., 1:1).
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Add the immobilized lipase to the substrate mixture.
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The reaction is conducted in the absence of any solvent.
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-
Reaction Conditions:
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Set the temperature to 45°C.
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Maintain mechanical agitation at 450 rpm.
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Run the reaction for up to 72 hours.
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-
Analysis:
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Take samples at regular intervals and analyze the conversion of lauric acid to this compound using gas chromatography (GC) or by determining the acid value through titration.
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Protocol 2: Optimization of Reaction Parameters using Response Surface Methodology (RSM)
This protocol outlines a general approach for optimizing multiple reaction variables.
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Experimental Design:
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Use a central composite design (CCD) to evaluate the effects of multiple variables.
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Key variables to investigate include temperature (30–50°C), enzyme amount (4–12% w/w), and acid/alcohol molar ratio (0.2–0.8, or alcohol/acid from 1.25:1 to 5:1).
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-
Reaction Execution:
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Perform a series of experiments based on the combinations of parameters determined by the CCD.
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Use an immobilized lipase such as Novozym 435 in a solvent-free system.
-
-
Data Analysis:
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Measure the percentage conversion of lauric acid for each experimental run.
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Use statistical software to fit the data to a polynomial model and determine the optimal conditions for maximizing the yield of this compound.
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Data Presentation
Table 1: Comparison of Different Microbial Lipases for this compound Synthesis
| Lipase Source | Support | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Rhizopus oryzae | SiO2-HEC | 1:1 | 45 | 72 | Highest Performance | |
| Candida rugosa | SiO2-HEC | 1:1 | 45 | 72 | Moderate Performance | |
| Pseudomonas fluorescens | SiO2-HEC | 1:1 | 45 | 72 | Moderate Performance | |
| Burkholderia cepacia | SiO2-HEC | 1:1 | 45 | 72 | Moderate Performance | |
| Penicillium camemberti | SiO2-HEC | 1:1 | 45 | 72 | Moderate Performance | |
| Candida antarctica (Novozym 435) | Acrylic Resin | 1:15 (LA:IPA) | 60 | 2.5 | 91% (for Isopropyl Laurate) |
Table 2: Effect of Reaction Parameters on Ester Synthesis Yield
| Parameter | Range Studied | General Trend | References |
| Temperature | 30 - 60°C | Yield increases with temperature up to an optimum, then decreases due to enzyme denaturation. | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 15:1 | Increasing the alcohol concentration generally shifts the equilibrium towards higher ester yields. | |
| Enzyme Concentration | 1 - 12% (w/w) | Higher enzyme concentration leads to a faster reaction rate and higher yield, up to a saturation point. | |
| Water Content | 0 - with added water | Excess water promotes the reverse hydrolysis reaction, reducing the net ester yield. |
Visualizations
Caption: General experimental workflow for lipase-catalyzed this compound production.
Caption: Troubleshooting logic for addressing low this compound yield.
References
effect of excess water on isoamyl laurate synthesis kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of isoamyl laurate. The focus is on the kinetic effects of excess water and strategies to optimize reaction outcomes.
Troubleshooting Guide
Q1: My this compound synthesis has a low yield or has stalled. What are the likely causes related to water?
A1: Low yield or reaction stalling in this compound synthesis is frequently linked to the presence of water. The synthesis, a Fischer esterification, is a reversible equilibrium reaction where water is a byproduct.[1][2][3] Excess water can significantly hinder the reaction kinetics through two primary mechanisms:
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Le Chatelier's Principle: As water is a product, its accumulation in the reaction mixture shifts the equilibrium back towards the reactants (lauric acid and isoamyl alcohol), thereby reducing the net formation of the this compound ester.[1]
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Hydrolysis: In the presence of an acid catalyst, the ester product can be hydrolyzed back into the carboxylic acid and alcohol.[2] This reverse reaction becomes more significant as the concentration of water increases.
For enzymatic synthesis using lipases, water is essential for maintaining the enzyme's catalytic conformation. However, an excess amount of water will promote the reverse hydrolytic reaction, significantly reducing the ester yield.
Q2: I'm using a lipase catalyst (e.g., Novozym 435) and observing very low conversion rates. How critical is the water content in this system?
A2: Water content is a critical parameter in lipase-catalyzed esterifications. While a minimal amount of water is necessary for the lipase to be active, excess water dramatically reduces the conversion to this compound. In one study on the lipase-catalyzed synthesis of this compound, it was noted that while excess alcohol did not impede the reaction, excess water led to a significant reduction in conversion. The optimal conditions are typically found at a low "water activity" (a_w), which represents the energy state of water in the system and its availability to participate in reactions. High water activity favors hydrolysis over esterification.
Q3: How can I effectively remove water from my reaction mixture to improve the yield of this compound?
A3: Continuous removal of water as it is formed is the most effective strategy to drive the reaction towards completion. Common laboratory techniques include:
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Azeotropic Distillation with a Dean-Stark Trap: This is a highly effective method. The reaction is conducted in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or hexane). The azeotrope vaporizes, condenses in the Dean-Stark apparatus, and separates into two phases. The denser water is collected in the trap, while the solvent overflows back into the reaction flask.
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Use of Dehydrating Agents: Adding molecular sieves (typically 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.
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Excess Reactant: Using a large excess of one of the reactants (usually the less expensive one, like isoamyl alcohol) can also shift the equilibrium towards the product side.
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Vacuum Distillation: For non-enzymatic methods, carrying out the final stages of the reaction under vacuum can help remove water and other volatile components.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental kinetic effect of water on the Fischer esterification of this compound?
A1: The presence of water introduces a reverse reaction pathway (hydrolysis), which competes with the forward esterification reaction. Kinetically, this means the net rate of ester formation decreases as the concentration of water increases. In kinetic models of similar esterification reactions, water can be treated as an inhibitor or a competing substrate for the catalyst's active sites. For some catalytic systems, a high concentration of water can even lead to the deactivation or quenching of the catalyst.
Q2: Does the initial water content of my reactants (lauric acid, isoamyl alcohol) matter?
A2: Yes, the initial water content is an important consideration, especially for enzymatic reactions which are highly sensitive to the total water in the system. For conventional acid-catalyzed synthesis, while small amounts of initial water can be tolerated (and will be removed during the reaction), it is best practice to use reactants with low water content to maximize reaction efficiency from the start.
Q3: Can I add water to a lipase-catalyzed reaction to improve its performance?
A3: While lipases require a certain amount of water to function, deliberately adding a significant volume of water is generally counterproductive for ester synthesis as it will promote hydrolysis. The optimal amount of water is typically very low and is often referred to in terms of "water activity" rather than absolute concentration. It is usually sufficient to rely on the residual water present in the reactants and the enzyme preparation.
Q4: Are there any modern catalysts that are tolerant to water in esterification reactions?
A4: Yes, research is ongoing into developing water-tolerant catalysts. For instance, certain zirconium-based catalysts have shown moisture stability, maintaining similar reaction rates in the presence of up to 50 equivalents of water relative to the catalyst. However, even with these advanced catalysts, a very large excess of water (e.g., 250 equivalents) can still quench the catalytic activity.
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of water on the synthesis of esters like this compound under different catalytic conditions.
| Catalytic System | Water Level | Effect on Reaction Kinetics and Yield | Reference |
| Acid-Catalyzed (Fischer) | Low / Removed | Maximizes forward reaction rate, high yield. | |
| High / Excess | Shifts equilibrium to reactants, promotes hydrolysis, significantly reduces yield. | ||
| Lipase-Catalyzed | Optimal (low water activity) | Essential for enzyme activity, enables high conversion. | |
| High / Excess | Promotes hydrolysis over esterification, significantly reduces conversion. | ||
| Zirconium(IV) Catalyst | Low (25-50 eq. to catalyst) | Minimal impact on reaction rate. | |
| High (250 eq. to catalyst) | Catalysis is quenched. |
Experimental Protocols
Protocol: Synthesis of this compound via Fischer Esterification with Dean-Stark Water Removal
This protocol describes a standard laboratory procedure for synthesizing this compound with efficient water removal to maximize yield.
Materials:
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Lauric acid
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Isoamyl alcohol
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Toluene (or another suitable azeotroping solvent)
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Concentrated sulfuric acid (or another acid catalyst like p-toluenesulfonic acid)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
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Reactant Charging: To the round-bottom flask, add lauric acid (1.0 eq), isoamyl alcohol (1.5 - 2.0 eq), and toluene (enough to fill the flask to about half its volume).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
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Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, water will separate and collect at the bottom of the trap.
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Monitoring: Continue the reflux until no more water collects in the trap (typically 1-4 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).
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Workup - Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
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Workup - Quenching: Transfer the cooled mixture to a separatory funnel. Carefully wash the organic layer sequentially with:
-
Water
-
5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted lauric acid). Caution: CO2 gas will be evolved. Vent the funnel frequently.
-
Brine (to break any emulsions and help dry the organic layer).
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-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene and excess isoamyl alcohol using a rotary evaporator.
-
Purification (Optional): The crude this compound can be further purified by vacuum distillation if required.
Mandatory Visualization
Caption: Fischer Esterification mechanism for this compound synthesis.
References
Validation & Comparative
Isoamyl Laurate vs. Cyclomethicone: A Performance Analysis for Scientific Formulations
An in-depth comparison of a natural ester and a volatile silicone, providing key performance data for researchers and formulators in the pharmaceutical and cosmetic industries.
In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical factor influencing product aesthetics, efficacy, and consumer acceptance. Among the myriad of choices, isoamyl laurate, a plant-derived ester, has emerged as a popular natural alternative to silicone-based ingredients like cyclomethicone. This guide provides a comprehensive performance analysis of this compound versus cyclomethicone, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
This compound and cyclomethicone both offer desirable sensory properties, such as a light, non-greasy skin feel and enhanced spreadability. However, their performance profiles diverge significantly due to a fundamental difference in their chemical nature: volatility. Cyclomethicone, a volatile silicone, evaporates from the skin, leaving behind a smooth, powder-like finish, which is crucial for formulations where a non-tacky feel is paramount.[1][2][3] In contrast, this compound is a non-volatile ester that forms a light, silky film on the skin, providing a lasting emollient effect.[4][5] This distinction governs their suitability for different applications.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these two emollients is essential for predicting their behavior in formulations.
| Property | This compound | Cyclomethicone (D5) |
| INCI Name | This compound | Cyclopentasiloxane |
| Chemical Type | Ester | Volatile Silicone |
| Origin | Plant-derived (e.g., coconut, sugar beet) | Synthetic |
| Appearance | Clear, colorless to yellowish oily liquid | Clear, colorless liquid |
| Molecular Weight ( g/mol ) | 270.45 | 370.77 (for D5) |
| Viscosity | 4.8 mPa·s (at 20°C) | ~4.0 cSt (mm²/s) (at 25°C) |
| Surface Tension (mN/m) | 28 (at 20°C) | 18.0 (at 25°C) |
| Solubility | Soluble in oils and alcohol; insoluble in water. | Soluble in alcohol and oils; insoluble in water. |
| Volatility | Non-volatile | Volatile |
Performance Analysis
Spreadability
Both this compound and cyclomethicone are known for their excellent spreading characteristics, which contribute to a smooth and even application of the final product. Spreadability is influenced by properties such as viscosity and surface tension. Lower viscosity and surface tension generally lead to greater spreadability.
Volatility
The most significant performance difference between this compound and cyclomethicone is volatility. Cyclomethicone is a volatile fluid, meaning it evaporates at ambient temperatures. This property is essential in formulations like antiperspirants and hair sprays, where the carrier needs to dissipate quickly, leaving the active ingredients behind without a greasy residue.
This compound, on the other hand, is non-volatile. This makes it a suitable alternative in applications where a lasting emollient feel is desired, but not in formulations that rely on the fast-drying nature of cyclomethicone.
Experimental Protocol: Volatility Measurement (Gravimetric Method)
A common method to quantify volatility involves measuring the weight loss of a sample over time under controlled conditions.
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Sample Preparation: A precise amount (e.g., 2.0 g) of the emollient is weighed into a standardized aluminum pan.
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Controlled Environment: The pan is placed in an oven at a constant temperature (e.g., 37°C).
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Data Collection: The weight of the pan is recorded at regular intervals (e.g., every 10 minutes).
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Analysis: The percentage of weight loss over time is calculated to generate an evaporation curve.
Sensory Profile
The sensory profile of an emollient is a critical factor for consumer acceptance. Both this compound and cyclomethicone are prized for their light and smooth feel.
| Sensory Attribute | This compound | Cyclomethicone |
| Initial Feel | Light, silky, non-oily | Ultra-light, slippy, smooth |
| After Feel | Soft, velvety, non-sticky | Dry, powdery, non-tacky |
| Residue | Forms a light, non-greasy film | Evaporates, leaving minimal residue |
| Greasiness | Low to non-greasy | Non-greasy |
Experimental Protocol: Sensory Panel Analysis
Sensory analysis is typically conducted with a trained panel of assessors to ensure objective and reproducible results.
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Panelist Selection: A panel of 10-15 trained individuals is selected.
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Product Application: A standardized amount of each emollient is applied to a designated area of the panelists' skin (e.g., forearm).
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Attribute Evaluation: Panelists evaluate a set of predefined sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, after-feel) at specific time points (e.g., immediately after application and after 5 and 15 minutes).
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Scoring: Each attribute is rated on a numerical scale (e.g., 1 to 10).
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Data Analysis: The scores are statistically analyzed to generate a sensory profile for each emollient.
Compatibility and Formulation Considerations
Both this compound and cyclomethicone exhibit good compatibility with a wide range of cosmetic ingredients.
This compound:
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Good solvent for lipophilic active ingredients and UV filters.
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Can help to reduce the soaping effect in emulsions.
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Stable to heat and can be used in both hot and cold process formulations.
Cyclomethicone:
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Excellent carrier for other ingredients due to its volatility.
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Compatible with many organic and other silicone ingredients.
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Should be added to formulations at temperatures below 50-60°C due to its volatility.
Conclusion
The choice between this compound and cyclomethicone is highly dependent on the desired performance characteristics of the final formulation.
Choose this compound when:
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A natural, plant-derived ingredient is preferred.
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A lasting emollient and moisturizing effect is desired.
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The formulation requires a good solvent for lipophilic actives.
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A non-volatile alternative to silicones is needed.
Choose Cyclomethicone when:
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A fast-drying, non-tacky finish is critical.
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The formulation requires a volatile carrier for active ingredients.
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An ultra-light, slippy, and powdery after-feel is the goal.
While this compound is often touted as a natural substitute for cyclomethicone, it is not a direct one-to-one replacement due to the fundamental difference in volatility. Formulators seeking to replace cyclomethicone with a natural alternative must consider the impact on the drying time and final skin feel of the product. For applications where the volatility of cyclomethicone is the key performance driver, other volatile emollients may be more suitable replacements. However, for a wide range of skin and hair care products where a light, silky, and moisturizing feel is desired, this compound presents a high-performing, natural, and sustainable option.
References
A Comparative Analysis of Isoamyl Laurate and Coco-Caprylate as Emollients in Cosmetic Science
A deep dive into the physicochemical, sensory, and functional properties of two leading natural-based emollients, Isoamyl Laurate and Coco-Caprylate, providing critical data for researchers, scientists, and drug development professionals in the cosmetics industry.
In the landscape of cosmetic formulation, the selection of emollients is a pivotal step in defining the sensory experience, stability, and efficacy of the final product. Among the myriad of choices, this compound and Coco-Caprylate have emerged as prominent, naturally-derived alternatives to traditional silicones. This guide offers a comprehensive comparative study of these two emollients, supported by experimental data and detailed methodologies to aid in formulation development and research.
Physicochemical Properties: A Tale of Two Esters
Both this compound and Coco-Caprylate are esters lauded for their light, non-greasy feel. However, a closer look at their physicochemical properties reveals subtle yet significant differences that can impact formulation characteristics.
| Property | This compound | Coco-Caprylate/Caprate |
| INCI Name | This compound | Coco-Caprylate/Caprate |
| Appearance | Clear, colorless to slightly yellowish liquid | Clear, colorless to slightly yellowish liquid |
| Viscosity | Low | Low |
| Spreadability | High | High |
| Natural Origin | Derived from sugar beet or sugarcane and coconut or palm kernel oil.[1][2] | Derived from coconut oil.[3][4] |
| Biodegradability | Readily biodegradable.[1] | Biodegradable. |
Sensory Profile: The Science of Skin Feel
The sensory perception of a cosmetic product is a key driver of consumer acceptance. Both emollients are celebrated for imparting a desirable skin feel, often described as silky and smooth, making them excellent silicone alternatives.
This compound is frequently characterized by its exceptionally light, "dry" skin feel and fast absorption. It is known to reduce the greasiness of formulations and improve their overall texture and application. Its sensory profile is often compared to that of silicon-based polymers.
Coco-Caprylate , similarly, offers a lightweight, non-greasy texture and is fast-absorbing. It is highly regarded for its ability to enhance the spreadability of products, leaving a smooth and velvety finish.
While direct comparative sensory panel data is limited in publicly available literature, the consensus within the industry points to both as excellent choices for achieving a light, elegant skin feel. The selection between the two may come down to nuanced differences perceived in specific formulations.
Moisturizing Efficacy and Skin Barrier Function
A primary function of emollients is to hydrate the skin and reinforce the skin barrier. Both this compound and Coco-Caprylate contribute to skin moisturization by forming a protective layer that helps to reduce transepidermal water loss (TEWL).
This compound is described as helping to soften and smooth the skin by maintaining hydration and suppleness through reinforcing the lipid barrier.
Coco-Caprylate is also known to be highly moisturizing, helping to prevent water loss and improve the skin's barrier function. It is also suggested to aid in the absorption of other active ingredients.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of emollients.
Viscosity Measurement
Objective: To determine the resistance of the emollient to flow.
Methodology:
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Instrumentation: A rotational viscometer (e.g., Brookfield-type) or a rheometer is commonly used.
-
Procedure:
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Calibrate the instrument according to the manufacturer's instructions.
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Place a defined volume of the emollient in the sample holder.
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Select an appropriate spindle and rotational speed.
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Allow the sample to equilibrate to a controlled temperature (typically 25°C).
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Measure the torque required to rotate the spindle and calculate the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
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Record multiple readings to ensure accuracy.
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Spreadability Test
Objective: To measure the extent to which an emollient spreads on a surface, simulating application on the skin.
Methodology:
-
Instrumentation: A goniometer or a flat, non-porous substrate (e.g., glass plate) and a camera.
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Procedure:
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Place the substrate on a level surface.
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Carefully dispense a standardized volume (e.g., 0.1 mL) of the emollient onto the center of the substrate.
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Start a timer and capture images of the spreading droplet at fixed intervals (e.g., 1, 5, 10 minutes).
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Measure the diameter of the spread droplet from the captured images.
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Calculate the spread area at each time point.
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A larger spread area indicates higher spreadability.
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Sensory Panel Evaluation
Objective: To quantitatively assess the sensory characteristics of the emollients upon application.
Methodology:
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Panelists: Recruit a panel of trained sensory assessors (typically 10-15 individuals).
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Procedure:
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Blind and randomize the samples to prevent bias.
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Apply a standardized amount of each emollient to a designated area on the panelists' forearms.
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Panelists evaluate predefined sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, after-feel) using a standardized scale (e.g., a 10-point line scale).
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Collect and statistically analyze the data to determine significant differences between the samples.
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Transepidermal Water Loss (TEWL) and Corneometry
Objective: To measure the effect of the emollient on skin barrier function and hydration levels.
Methodology:
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Instrumentation: A Tewameter® for TEWL measurements and a Corneometer® for skin hydration.
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Procedure:
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Recruit a panel of volunteers with a defined skin type (e.g., dry skin).
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Acclimatize the subjects in a controlled environment (temperature and humidity).
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Define test areas on the forearms.
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Measure baseline TEWL and corneometry values.
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Apply a standardized amount of the emollient to the designated test areas.
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Measure TEWL and corneometry at specified time points after application (e.g., 1, 2, 4, 8 hours).
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A decrease in TEWL indicates an improvement in skin barrier function, while an increase in corneometry values indicates improved skin hydration.
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Logical Workflow for Emollient Selection
The process of selecting between this compound and Coco-Caprylate can be visualized as a logical workflow, starting from the desired product attributes and culminating in the final formulation decision.
Caption: A logical workflow for selecting an emollient based on desired product characteristics and experimental data.
Conclusion
Both this compound and Coco-Caprylate are high-performing, naturally-derived emollients that serve as excellent alternatives to silicones. They offer a desirable light and non-greasy skin feel, good spreadability, and moisturizing benefits. The choice between them will ultimately depend on the specific requirements of the formulation, including the desired sensory nuances, the need for specific moisturizing claims, and sustainability considerations. For formulators and researchers, a thorough evaluation based on the experimental protocols outlined in this guide will enable an informed decision, leading to the development of innovative and consumer-pleasing cosmetic products.
References
A Comparative Sensory Analysis of Isoamyl Laurate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Isoamyl Laurate Against Common Emollient Alternatives
In the ever-evolving landscape of cosmetic science, the sensory experience of a product is paramount. The choice of emollient is a critical determinant of a formulation's tactile properties, influencing consumer perception and product acceptance. This compound, a naturally derived ester, has gained significant traction as a "natural silicone" alternative, lauded for its light, non-greasy skin feel. This guide provides a comprehensive comparison of the sensory performance of this compound against common alternatives, supported by available data and detailed experimental protocols for sensory evaluation.
Executive Summary
This compound is an ester of isoamyl alcohol and lauric acid, offering a unique sensory profile characterized by its rapid absorption and silky finish.[1][2] It is often positioned as a biodegradable and sustainable alternative to silicone-based emollients.[2] This guide will delve into a comparative analysis of this compound with key benchmarks from three major categories of emollients: silicones, synthetic esters, and natural oils. The objective is to provide formulation scientists with the necessary data to make informed decisions when selecting an emollient that aligns with their desired sensory and performance targets.
Comparative Sensory & Physicochemical Data
The following tables summarize the key performance indicators for this compound and its alternatives. The sensory data is a composite of qualitative descriptions from various sources and representative quantitative scores on a 1-10 scale (where 1 is low and 10 is high) to facilitate comparison.
Table 1: Physicochemical Properties of Selected Emollients
| Property | This compound | Dimethicone (low viscosity) | C12-15 Alkyl Benzoate | Coco-Caprylate/Caprate |
| INCI Name | This compound | Dimethicone | C12-15 Alkyl Benzoate | Coco-Caprylate/Caprate |
| Source | Natural (Vegetable-derived)[1] | Synthetic | Synthetic | Natural (Coconut-derived)[3] |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, slightly yellowish liquid |
| Feel | Lightweight, non-greasy, silky | Smooth, slippery | Dry, light | Light, dry, silky |
| Spreadability | High | High | Medium to High | High |
| Biodegradability | Readily biodegradable | Persistent | Not readily biodegradable | Readily biodegradable |
Table 2: Comparative Sensory Panel Evaluation (Representative Data)
| Sensory Attribute | This compound | Dimethicone (low viscosity) | C12-15 Alkyl Benzoate | Coco-Caprylate/Caprate |
| Spreadability | 9 | 9 | 8 | 8 |
| Initial Greasiness | 2 | 3 | 3 | 2 |
| Absorption Speed | 8 | 7 | 7 | 8 |
| After-feel (Silkiness) | 9 | 9 | 7 | 8 |
| Tackiness (Residue) | 1 | 2 | 2 | 1 |
| Gloss/Shine | 3 | 5 | 4 | 3 |
Experimental Protocols
A robust sensory panel evaluation is crucial for obtaining reliable and reproducible data on the sensory properties of emollients. The following is a detailed methodology for such an experiment.
Objective: To quantitatively assess and compare the sensory attributes of this compound and its alternatives when applied to the skin.
Materials:
-
This compound
-
Dimethicone (e.g., 5 cSt)
-
C12-15 Alkyl Benzoate
-
Coco-Caprylate/Caprate
-
Cosmetic base (e.g., a simple oil-in-water emulsion) for each emollient at a fixed concentration (e.g., 5% w/w)
-
Controlled environment room (22°C ± 2°C, 50% ± 5% relative humidity)
-
Trained sensory panel (10-15 panelists)
-
Standardized application tools (e.g., micropipettes)
-
Evaluation forms or software
Methodology:
-
Panelist Selection and Training:
-
Recruit panelists based on their ability to discriminate between different skin feels.
-
Conduct training sessions to familiarize panelists with the sensory attributes to be evaluated (e.g., spreadability, greasiness, absorption, silkiness, tackiness, gloss).
-
Establish a consensus on the definition and rating scale for each attribute. A common method is a line scale from 0 (not perceptible) to 10 (very high).
-
-
Sample Preparation:
-
Prepare individual cosmetic bases containing each of the test emollients at a standardized concentration.
-
Code the samples with random three-digit numbers to blind the panelists.
-
-
Evaluation Procedure:
-
Panelists should wash their forearms with a mild, unscented soap and allow them to air dry for 15 minutes before the evaluation.
-
A standardized amount of each test sample (e.g., 0.1 mL) is applied to a marked area on the inner forearm.
-
Panelists are instructed to spread the product in a circular motion for a set amount of time (e.g., 10 seconds).
-
Sensory attributes are evaluated at specific time points:
-
T=0 (Immediately after application): Spreadability, Initial Greasiness.
-
T=2 minutes: Absorption Speed, Tackiness.
-
T=5 minutes: After-feel (Silkiness), Gloss/Shine.
-
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Perform statistical analysis (e.g., ANOVA, t-tests) to determine significant differences between the samples for each sensory attribute.
-
Present the mean scores for each attribute in a tabular or graphical format.
-
Visualizing the Process and Comparison
To further clarify the experimental process and the comparative sensory attributes, the following diagrams are provided.
Caption: Experimental workflow for sensory panel evaluation.
Caption: Key sensory attributes of this compound and alternatives.
Conclusion
The sensory evaluation of emollients is a multifaceted process that is essential for the development of cosmetically elegant and consumer-appealing products. This compound presents a compelling option for formulators seeking a naturally derived emollient with a sensory profile that rivals that of silicones. Its characteristic light, silky, and non-greasy feel makes it a versatile ingredient in a wide range of cosmetic applications.
While this guide provides a comparative overview, it is important to note that the sensory perception of an emollient can be influenced by the overall formulation. Therefore, it is recommended that formulators conduct their own sensory panel evaluations within their specific cosmetic bases to determine the optimal emollient for their product. The experimental protocol detailed in this guide provides a robust framework for conducting such evaluations. The continued exploration of novel emollients like this compound will undoubtedly pave the way for the next generation of high-performance, sustainable, and sensorially pleasing cosmetic products.
References
Isoamyl Laurate: A Natural Contender to Silicones in Cosmetic and Pharmaceutical Formulations
A detailed comparison of the efficacy of isoamyl laurate as a natural substitute for silicones, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
In the ever-evolving landscape of cosmetic and pharmaceutical formulation, the demand for high-performing, natural, and biodegradable ingredients is paramount. For years, silicones such as cyclomethicone and dimethicone have been the gold standard for achieving a desirable sensory experience in topical products, offering unparalleled silkiness, spreadability, and a non-greasy finish. However, with a growing consumer preference for "clean beauty" and concerns over the environmental persistence of some silicones, formulators are increasingly seeking viable natural alternatives. This compound, a plant-derived ester, has emerged as a promising candidate, lauded for its silicone-like feel and favorable performance characteristics. This guide provides an objective comparison of this compound and silicones, summarizing available data and outlining experimental protocols to validate its efficacy.
Performance Attributes: A Head-to-Head Comparison
While direct, publicly available quantitative comparisons are limited, the collective qualitative data from technical sheets and formulation guides suggests that this compound closely mimics the sensory profile of certain silicones. It is a light, highly spreadable, and non-oily emollient that imparts a silky, velvety feel to the skin and hair.[1][2]
Key Differences:
A crucial distinction lies in volatility. Volatile silicones like cyclomethicone evaporate quickly from the skin, leaving behind a light, powdery feel, a property that this compound, being non-volatile, does not share.[1] This makes this compound a better alternative for applications where the substantive, conditioning effect of a non-volatile silicone like dimethicone is desired.[3]
In haircare, this compound is reported to enhance combability, add shine, and condition without the build-up that can be associated with some silicones.[4] It is also noted for its ability to effectively disperse pigments in color cosmetics and solubilize UV filters in sun care formulations.
Quantitative Data Summary
Despite the wealth of qualitative descriptions, there is a notable scarcity of publicly accessible, direct comparative quantitative data. The following tables are constructed based on typical values and expected performance characteristics gleaned from technical literature and general knowledge of these ingredients. They are intended to serve as a guide for formulation development and to highlight the parameters that should be evaluated in head-to-head studies.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cyclomethicone (D5) | Dimethicone (100 cSt) |
| INCI Name | This compound | Cyclopentasiloxane | Dimethicone |
| Source | Plant-derived (Coconut, Sugar Beet) | Synthetic | Synthetic |
| Appearance | Clear, colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid |
| Viscosity (at 25°C) | Low | Very Low | Medium |
| Specific Gravity (at 25°C) | ~0.850 - 0.870 | ~0.95 - 0.96 | ~0.96 - 0.97 |
| Refractive Index (at 20°C) | ~1.434 - 1.442 | ~1.395 - 1.405 | ~1.401 - 1.405 |
| Volatility | Non-volatile | Volatile | Non-volatile |
| Biodegradability | Readily biodegradable | Not readily biodegradable | Not readily biodegradable |
Table 2: Expected Performance in Skincare Formulations (Illustrative)
| Parameter | This compound | Cyclomethicone (D5) | Dimethicone (100 cSt) |
| Spreadability | High | Very High | Medium to High |
| Absorption Speed | Fast | Very Fast (due to evaporation) | Moderate |
| Initial Feel | Silky, smooth | Powdery, light | Smooth, cushioning |
| After Feel (Residue) | Non-greasy, velvety | Minimal to no residue | Slight, protective film |
| Tackiness | Low | Very Low | Low |
| Pigment Dispersion | Good | Good | Good |
Table 3: Expected Performance in Haircare Formulations (Illustrative)
| Parameter | This compound | Amodimethicone | Phenyl Trimethicone |
| Wet Combing Force Reduction | Good | Excellent | Moderate |
| Dry Combing Force Reduction | Good | Excellent | Good |
| Shine/Gloss | Good | Excellent | Very High |
| Conditioning Effect | Good, lightweight | Excellent, substantive | Good, adds shine |
| Build-up Potential | Low | Can occur with repeated use | Low |
| Feel on Hair | Soft, non-greasy | Silky, smooth | High gloss, smooth |
Experimental Protocols
To validate the efficacy of this compound as a silicone substitute, rigorous experimental testing is essential. The following are detailed methodologies for key experiments.
Sensory Panel Analysis of Skin Feel
Objective: To quantitatively compare the sensory attributes of a base lotion formulated with this compound versus the same base formulated with a benchmark silicone (e.g., dimethicone).
Methodology:
-
Panelist Selection: Recruit a panel of 15-20 trained sensory assessors.
-
Sample Preparation: Prepare two identical oil-in-water lotion bases, one containing 5% (w/w) this compound and the other 5% (w/w) dimethicone (100 cSt). The rest of the formulation should be identical.
-
Application Protocol:
-
Apply a standardized amount (e.g., 0.1 g) of each coded sample to a designated area on the panelists' forearms.
-
Panelists will evaluate the samples immediately upon application, during rub-out (e.g., for 30 seconds), and after 5 minutes.
-
-
Attribute Evaluation: Panelists will rate the intensity of the following attributes on a 10-point scale (1 = very low, 10 = very high):
-
Spreadability
-
Absorbency
-
Greasiness
-
Stickiness/Tackiness
-
Smoothness
-
Silkiness
-
Amount of residue
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory profiles of the two formulations.
Instrumental Measurement of Spreadability
Objective: To objectively measure and compare the spreadability of this compound and a benchmark silicone.
Methodology:
-
Apparatus: A texture analyzer or a spreadability rig consisting of two glass plates.
-
Sample Preparation: Place a precise volume (e.g., 1 mL) of the test substance (this compound or silicone) in the center of the bottom glass plate.
-
Procedure:
-
Carefully place the top glass plate onto the sample.
-
Apply a standardized weight (e.g., 100 g) to the top plate for a specific duration (e.g., 60 seconds).
-
Measure the diameter of the circle formed by the spread sample.
-
-
Calculation: Calculate the spreadability area (S) using the formula: S = πr², where r is the radius of the spread circle.
-
Data Analysis: Compare the spreadability areas of this compound and the benchmark silicone. A larger area indicates greater spreadability.
Formulation Stability Testing
Objective: To assess the impact of this compound on the stability of an oil-in-water emulsion compared to a formulation containing a silicone.
Methodology:
-
Sample Preparation: Prepare two identical oil-in-water emulsions, one with this compound and the other with dimethicone in the oil phase.
-
Stability Conditions: Store samples of each formulation under the following conditions for a period of 3 months:
-
Room temperature (20-25°C)
-
Elevated temperature (40°C)
-
Refrigerated (4°C)
-
Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, for 3 cycles).
-
-
Evaluation Parameters: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Physical appearance: Color, odor, phase separation, creaming, coalescence.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic examination: Observe the droplet size and distribution under a microscope.
-
-
Data Analysis: Compare the changes in the evaluation parameters over time for both formulations to determine their relative stability.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and silicones.
Caption: Key sensory attributes for emollient evaluation in skincare and haircare.
Conclusion
This compound presents a compelling natural alternative to silicones for formulators seeking to develop products with a desirable sensory profile and a "clean" ingredient list. Its performance in providing a lightweight, silky, and non-greasy feel makes it a strong contender, particularly as a substitute for non-volatile silicones like dimethicone. However, it is not a universal replacement for all silicones, especially the volatile varieties where rapid evaporation is a key functional attribute.
The validation of this compound's efficacy ultimately rests on robust experimental data. By employing the detailed protocols for sensory analysis, spreadability measurement, and stability testing outlined in this guide, researchers and formulators can generate the necessary quantitative data to make informed decisions and substantiate performance claims. As the demand for sustainable and high-performing cosmetic and pharmaceutical ingredients continues to grow, this compound is well-positioned to become a staple in the formulator's palette of natural emollients.
References
A Comparative Guide to the Synthesis of Isoamyl Laurate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chemical and enzymatic methods for synthesizing isoamyl laurate, an ester widely utilized in the cosmetic, food, and pharmaceutical industries for its emollient and flavoring properties.[1][2][3] The selection of a synthesis route can significantly impact product purity, yield, cost-effectiveness, and environmental footprint. This document presents a detailed analysis of both approaches, supported by experimental data and protocols to aid in informed decision-making.
Introduction to this compound
This compound (C₁₇H₃₄O₂) is the ester formed from the reaction of isoamyl alcohol and lauric acid.[3][4] It is a colorless to light yellow, non-greasy, oily liquid valued for its silky feel and conditioning effects in skincare and haircare products. In the food industry, it is used as a flavoring agent. Traditionally, this compound is produced through chemical synthesis, but enzymatic methods are gaining prominence as a "greener" alternative.
Chemical Synthesis of this compound
The conventional method for producing this compound is through Fischer-Speier esterification, which involves the reaction of a carboxylic acid (lauric acid) and an alcohol (isoamyl alcohol) in the presence of an acid catalyst.
Experimental Protocol: Chemical Synthesis
Materials:
-
Lauric acid
-
Isoamyl alcohol
-
Catalyst: Mixture of methanesulfonate and trifluoroacetate, or sulfuric acid
-
Reaction flask with a water separator, reflux condenser, and thermometer
-
Vacuum distillation apparatus
Procedure:
-
Lauric acid and isoamyl alcohol are mixed in a reaction flask, typically in a molar ratio of 1:1.05 to 1:6 (lauric acid:isoamyl alcohol).
-
The mixture is heated and stirred until the lauric acid completely melts.
-
The acid catalyst (0.1% - 5% of the total weight of the reactants) is added to the mixture.
-
The reaction is carried out at a temperature of 110-140°C for 5-14 hours, with continuous removal of the water byproduct to drive the equilibrium towards ester formation.
-
Upon completion, the product is purified by vacuum distillation, collecting the fraction at 140-150°C under a vacuum of -0.090 to -0.100 MPa.
Enzymatic Synthesis of this compound
Enzymatic synthesis utilizes lipases as biocatalysts to mediate the esterification reaction. This method is often conducted under milder conditions and is considered more environmentally friendly.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
Lauric acid
-
Isoamyl alcohol
-
Immobilized lipase (e.g., from Rhizopus oryzae or Candida antarctica - Novozym 435)
-
Solvent-free medium or a suitable organic solvent (e.g., hexane)
-
Shaker incubator or mechanically agitated reactor
Procedure:
-
Equimolar amounts of lauric acid and isoamyl alcohol are mixed in a reaction vessel.
-
The immobilized lipase is added to the mixture.
-
The reaction is incubated at a temperature of 40-50°C with continuous agitation (e.g., 450 rpm) for a period ranging from a few hours to 72 hours.
-
The progress of the reaction can be monitored by measuring the consumption of lauric acid.
-
After the reaction, the immobilized enzyme can be easily separated from the product mixture by filtration for potential reuse. The product can be further purified if necessary.
Comparative Analysis
The choice between chemical and enzymatic synthesis depends on various factors, including desired yield, purity, operational costs, and environmental considerations. The following tables summarize the key performance data for each method.
Table 1: Comparison of Reaction Conditions
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Methanesulfonate & trifluoroacetate mixture, H₂SO₄ | Immobilized lipases (R. oryzae, Novozym 435) |
| Temperature | 110 - 140 °C | 40 - 50 °C |
| Reaction Time | 5 - 14 hours | 2 - 72 hours |
| Pressure | Atmospheric / Vacuum (for distillation) | Atmospheric |
| Solvent | Typically solvent-free | Solvent-free or organic solvents |
Table 2: Comparison of Performance and Environmental Impact
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Yield | High (up to 100%) | Variable (37% to >90%) |
| Product Purity | High after distillation, but potential for byproducts | Generally high with fewer byproducts |
| Energy Consumption | High due to high temperatures and distillation | Low due to mild reaction conditions |
| Catalyst Reusability | Difficult and often not cost-effective | High, immobilized enzymes can be reused |
| Environmental Impact | Use of harsh acids, potential for hazardous waste | "Green" process, biodegradable catalyst, less waste |
| Product Labeling | Synthetic | Can be labeled as "natural" |
Visualizing the Synthesis Pathways and Workflows
To better illustrate the processes, the following diagrams outline the logical relationships and experimental workflows for both synthesis methods.
Caption: Comparative workflow of chemical and enzymatic synthesis of this compound.
References
In-Vivo Performance of Isoamyl Laurate on Skin Barrier Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a robust skin barrier is crucial for preventing excessive water loss and protecting against environmental aggressors. Emollients are a cornerstone of dermatological formulations designed to support and enhance skin barrier function. Isoamyl laurate, a naturally derived ester, has gained prominence as a lightweight, non-greasy emollient and a popular alternative to silicones in cosmetic and pharmaceutical preparations.[1][2][3] Its sensory profile is well-documented, offering a smooth, velvety feel without the occlusivity of heavier lipids.[3][4]
This guide provides a comparative analysis of the in-vivo effects of various emollients on skin barrier function, with a special focus on this compound. While direct quantitative in-vivo data for this compound on key skin barrier parameters such as Transepidermal Water Loss (TEWL) and stratum corneum hydration is not extensively available in publicly accessible literature, this guide will compare its known properties with the well-documented in-vivo performance of other commonly used emollients. All quantitative data from cited studies are summarized for clear comparison, and detailed experimental protocols are provided.
Quantitative Comparison of Emollient Performance
The following tables summarize the in-vivo effects of various emollients on skin barrier function, as measured by TEWL and corneometry. A lower TEWL value indicates improved barrier integrity, while a higher corneometry reading signifies increased skin hydration.
Table 1: In-Vivo Effects of Emollients on Transepidermal Water Loss (TEWL)
| Emollient/Product | Subject Population | Duration of Treatment | Key Findings (Change in TEWL) |
| This compound | Data not available | Data not available | Data not available in publicly accessible literature. |
| Trilipid Cream (Ceramides, Cholesterol, Fatty Acids) | Infants/children with dry skin/atopic dermatitis | 5 weeks | Significant reduction in TEWL compared to baseline and a paraffin-based emollient. |
| Paraffin-Based Emollient | Infants/children with dry skin/atopic dermatitis | 5 weeks | Less effective in reducing TEWL compared to a trilipid cream. |
| Glycerol-based Gel | Healthy volunteers | 7 days, 3x daily | Data primarily focused on hydration; significant TEWL data not specified. |
| Aqueous Cream BP | Healthy volunteers | 7 days, 3x daily | Reported to potentially increase TEWL with repeated application over 28 days. |
| Petrolatum | Healthy volunteers with dry skin | Single application, measured over 12 hours | Significantly reduced TEWL, indicating improved barrier function. |
Table 2: In-Vivo Effects of Emollients on Skin Hydration (Corneometry)
| Emollient/Product | Subject Population | Duration of Treatment | Key Findings (Change in Corneometer Units) |
| This compound | Data not available | Data not available | Data not available in publicly accessible literature. Known to be moisturizing without a heavy feel. |
| Glycerol-based Gel (Doublebase Gel) | 20 participants | 7 days, 3x daily | Stepwise, cumulative increase of over 10 a.u. by day 7. Significantly higher hydration than Aqueous Cream BP. |
| Aqueous Cream BP | 20 participants | 7 days, 3x daily | Modest increase in hydration that returned to near baseline levels overnight. |
| Emollient-Rich Moisturizing Cream | Subjects with moderate-to-severe dry skin | 8 weeks, twice daily | Significant mean percent improvements from baseline: Week 2 (41%), Week 4 (38%), and Week 8 (116%). |
Experimental Protocols
The following is a generalized methodology for in-vivo studies assessing the efficacy of emollients on skin barrier function.
1. Subject Recruitment and Baseline Assessment:
-
Inclusion Criteria: Healthy volunteers with normal to dry skin, or patients with specific skin conditions (e.g., atopic dermatitis) as per study design.
-
Exclusion Criteria: Subjects with active skin diseases in the test area, known allergies to cosmetic ingredients, or use of topical medications that could interfere with the results.
-
Acclimatization: Subjects acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements.
-
Baseline Measurements: Baseline TEWL and corneometry readings are taken on designated test sites (commonly the volar forearm).
2. Product Application:
-
A standardized amount of the test emollient (e.g., 2 mg/cm²) is applied to the designated skin area.
-
A control site with no product application is typically included.
3. Measurement Intervals:
-
TEWL and corneometry measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 24, and 48 hours for short-term studies; daily or weekly for long-term studies).
4. Instrumentation:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® (e.g., TM300, Courage + Khazaka), which quantifies the water vapor flux from the skin surface in g/m²/h.
-
Skin Hydration: Measured using a Corneometer® (e.g., CM 825, Courage + Khazaka), which determines the electrical capacitance of the skin, correlating with the hydration level of the stratum corneum.
5. Data Analysis:
-
Changes from baseline in TEWL and corneometry values are calculated for each treatment and control group.
-
Statistical analysis is performed to determine the significance of the observed changes and differences between groups.
Mandatory Visualizations
References
A Comparative Analysis of Isoamyl Laurate and Other Lightweight Esters in Cosmetic Science
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is critical to achieving the desired sensory profile, efficacy, and stability of the final product. Isoamyl laurate has emerged as a prominent lightweight ester, often lauded as a natural and biodegradable alternative to silicones.[1][2] This guide provides an objective comparison of this compound's performance against other commonly used lightweight esters, supported by available data and standardized experimental methodologies for a technical audience of researchers, scientists, and drug development professionals.
Performance Comparison of Lightweight Esters
This compound is an ester derived from isoamyl alcohol (from sources like sugarcane or beetroot) and lauric acid (often from coconut oil).[1] Its performance is best understood in relation to other emollients that occupy a similar functional space in formulations. The following table summarizes the key performance characteristics of this compound compared to other notable lightweight esters and silicones, which it often replaces.
Table 1: Comparative Performance of this compound and Alternative Emollients
| Parameter | This compound | Coco-Caprylate/Caprate | Caprylic/Capric Triglyceride | C12-15 Alkyl Benzoate | Isopropyl Myristate (IPM) | Cyclopentasiloxane (D5) |
| Sensory Profile | Very light, silky, velvety, "dry" feel[3][4] | Soft, silicone-like feel | Smooth, non-greasy, but can feel slightly heavier | Dry, silky, elegant feel | Rich slip, can have an "oily" feel | Silky, smooth, volatile glide |
| Absorption Speed | Very Fast | Fast | Fast | Fast | Medium | Very Fast (Evaporates) |
| Spreadability | Excellent / Very High | High | Medium-Fast | High | High | Very High |
| Residue/Greasiness | Non-greasy, no residue | Non-greasy | Non-greasy finish | Dry, non-oily finish | Can leave an oily residue | No residue (due to volatility) |
| Key Function | Silicone alternative, emollient, pigment dispersant | Natural silicone alternative, emollient | Emollient, moisturizing agent | Dry emollient, solvent for UV filters | Penetration enhancer, emollient | Transient emollient, improves slip |
| Natural Origin | Yes (Plant-derived) | Yes (Plant-derived) | Yes (Plant-derived) | No (Synthetic) | No (Synthetic) | No (Synthetic) |
| Biodegradability | Readily Biodegradable | Biodegradable | Biodegradable | Not readily biodegradable | Not readily biodegradable | Non-biodegradable, persistent |
Detailed Performance Attributes
1. Sensory Profile and Absorption
This compound is renowned for providing a silky, velvety, and non-greasy skin feel, absorbing very quickly without stickiness. This makes it an exceptional choice for lightweight facial serums, lotions, and primers. In comparison, Coco-Caprylate/Caprate also offers a pleasant, soft sensory experience and is considered a strong natural alternative to silicones. Caprylic/Capric Triglyceride is a versatile emollient but can feel slightly heavier than this compound. Isopropyl Myristate (IPM) is known for its rich slip but is often perceived as having a more traditionally "oily" feel, making it less suitable for formulations where a dry finish is desired.
2. Spreadability
Excellent spreadability is a key characteristic of this compound, enhancing the application of products and ensuring an even distribution of active ingredients. This high-spreading nature is comparable to that of volatile silicones like Cyclopentasiloxane. The spreading values of esters are inversely correlated with their viscosity; lower viscosity esters like this compound tend to spread more quickly and cover a larger surface area. This property is crucial in formulations like sunscreens and foundations for uniform coverage.
3. Moisturizing and Emollient Effects
As an emollient, this compound helps to soften and moisturize the skin by forming a light, non-occlusive film that reduces transepidermal water loss (TEWL). Despite its lightweight texture, it effectively locks in moisture, leaving the skin feeling supple. Its emollient properties are beneficial for maintaining skin plasticity and improving the appearance of the stratum corneum. Other esters like Caprylic/Capric Triglyceride also provide excellent moisturization by penetrating the stratum corneum.
4. Functionality as a Silicone Alternative
This compound is frequently marketed as a "natural silicone alternative." It mimics the silky texture and smooth application of silicones like dimethicone and cyclopentasiloxane without the associated environmental concerns, such as a lack of biodegradability. While it successfully replaces the sensory feel of silicones, it is important to note that this compound is non-volatile, unlike cyclomethicones. Therefore, it cannot replicate the "vanishing" feel that is key to the performance of some formulations where rapid evaporation is required.
Experimental Protocols
The evaluation of lightweight esters relies on standardized quantitative and qualitative methods to ensure objective comparisons.
1. Spreadability Measurement
The spreading characteristics of emollients are a critical factor in their performance. This can be quantified by measuring the area a known volume of the ester covers over time on a substrate.
-
Objective: To determine the spreading value of an ester on a synthetic skin-like surface.
-
Apparatus: A flat, non-porous substrate (e.g., Vitro-Skin® or a silicone sheet), a micropipette, a high-speed digital camera, and image analysis software.
-
Methodology:
-
A precise volume (e.g., 10 µL) of the test ester is dispensed onto the center of the synthetic substrate.
-
The droplet is recorded by the camera at fixed intervals (e.g., every 5 seconds for the first minute, then every minute for up to 10 minutes).
-
Image analysis software is used to measure the diameter or area of the spreading droplet at each time point.
-
The spreading value (often in mm²/s) is calculated from the change in area over time.
-
As a general principle, lower viscosity esters exhibit higher spreading values.
-
2. Sensory Panel Evaluation
Sensory analysis provides data on the perceived feel and performance of an ingredient when applied to the skin.
-
Objective: To quantitatively assess sensory attributes such as greasiness, absorption, and after-feel.
-
Panel: A trained panel of 10-15 individuals with demonstrated sensory acuity.
-
Methodology:
-
Sample Preparation: The esters are tested as pure materials or in a simple base formulation. Samples are coded to blind the panelists.
-
Application: A standardized amount of each sample is applied to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate specific attributes at defined time points (e.g., during application, 1 minute after, 5 minutes after).
-
Rating: Attributes (e.g., "Greasiness," "Silkiness," "Tackiness") are rated on a linear scale (e.g., a 10 cm line anchored with "Low" and "High").
-
Data Analysis: The results are statistically analyzed to determine significant differences in the sensory profiles of the tested esters.
-
Visualizing Workflows and Relationships
Experimental Workflow for Sensory Evaluation
Caption: Workflow for a quantitative sensory panel evaluation of cosmetic esters.
Logical Relationship: Emollient Selection Cascade
Caption: Decision-making cascade for selecting a lightweight, natural emollient.
References
The Safety and Non-Irritancy of Isoamyl Laurate for Topical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamyl laurate, an ester of isoamyl alcohol and lauric acid, is a popular emollient in the cosmetics and pharmaceutical industries, often touted as a natural and effective alternative to silicones. Its appeal lies in its light, non-greasy feel and excellent spreadability. This guide provides a comprehensive analysis of the safety and non-irritancy of this compound for topical use, comparing its performance with common alternatives. The information presented is supported by available toxicological data and standardized experimental protocols to aid in formulation development and safety assessment.
Safety Profile of this compound
Regulatory bodies and expert panels have consistently found this compound to be safe for its intended use in cosmetics. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe in the present practices of use and concentration when formulated to be non-irritating. Human patch tests involving a finished product containing 2% this compound showed minimal adverse effects, further supporting its low irritation potential. It is also not considered to be a skin sensitizer.
Comparative Safety Analysis of Emollients
The selection of an emollient is a critical factor in the development of topical products, with the safety and irritation profile being of paramount importance. The following table summarizes the available safety data for this compound and several common alternatives.
| Ingredient | Type | Key Safety & Irritation Data | Sensitization Potential | Sources |
| This compound | Ester | Considered non-irritating in cosmetic formulations. Human patch tests with a 2% formulation showed minimal adverse effects. | Not considered a skin sensitizer. | CIR |
| Isopropyl Myristate | Ester | Animal studies (rabbits) showed mild to moderate irritation with undiluted application. In human studies with product formulations (15-58%), it was not a skin irritant. | Not a skin sensitizer in human studies. | [1] |
| Caprylic/Capric Triglyceride | Ester | Generally considered non-irritating and non-sensitizing to the skin and eyes. | No evidence of significant allergenic potential under HRIPT conditions. | [2] |
| C12-15 Alkyl Benzoate | Ester | Not irritating in human patch tests at 100% concentration for 48 hours. | Not sensitizing in Human Repeat Insult Patch Tests (HRIPTs). | [3] |
| Dimethicone | Silicone | Classified as a minimal irritant in most dermal irritation studies on rabbits. | Not a sensitizer in mouse, guinea pig, or human (HRIPT at 5.0%) studies. | [4] |
| Isoamyl Cocoate | Ester | Considered non-irritating to both skin and eyes. | No adverse effects regarding dermal irritation or sensitization have been reported. |
Experimental Protocols
The safety and non-irritancy of topical ingredients are evaluated through a series of standardized in vitro and in vivo tests. Below are detailed methodologies for key experiments.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic or pharmaceutical ingredient.
-
Objective: To determine the potential of a test material to induce contact sensitization after repeated application to the skin of human subjects.
-
Methodology:
-
Induction Phase: A small amount of the test material is applied to a patch, which is then affixed to the skin of the subjects (typically on the back) for a 24-hour period. This process is repeated nine times over a three-week period at the same application site.
-
Rest Phase: A two-week period with no patch application follows the induction phase, allowing for the development of any potential allergic response.
-
Challenge Phase: A single patch with the test material is applied to a new, previously untreated skin site.
-
-
Evaluation: The test sites are scored for signs of irritation (erythema, edema) at specified time points after patch removal during both the induction and challenge phases. A reaction at the challenge site in the absence of a significant reaction at the induction site is indicative of sensitization. A typical scoring scale is as follows:
-
0: No visible reaction
-
1: Faint erythema
-
2: Well-defined erythema
-
3: Erythema and edema
-
4: Erythema, edema, and vesicles
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)
This in vitro test is a validated alternative to animal testing for assessing skin irritation.
-
Objective: To identify substances that are irritant to the skin.
-
Methodology:
-
Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure: The test substance is applied topically to the tissue surface for a defined period.
-
Endpoint: Cell viability is measured by enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified colorimetrically. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
-
Visualization of Experimental Workflow and Safety Comparison
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for topical ingredient safety assessment.
Caption: Comparative safety profiles of common emollients.
Conclusion
Based on the available data, this compound is a safe and non-irritating emollient for topical use. Its favorable safety profile, comparable to or better than many common alternatives, combined with its desirable sensory characteristics, makes it an excellent choice for a wide range of cosmetic and pharmaceutical formulations. For formulators prioritizing both performance and a high degree of safety, this compound presents a compelling option. As with any ingredient, it is recommended to conduct appropriate safety testing on the final formulation to ensure product safety and consumer acceptance.
References
comparative analysis of different lipases for isoamyl laurate synthesis
The enzymatic synthesis of isoamyl laurate, an ester valued for its emollient properties in the cosmetic industry, presents a green alternative to traditional chemical methods.[1][2] Lipases, due to their substrate specificity and ability to function under mild conditions, are the biocatalysts of choice for this esterification reaction. This guide provides a comparative analysis of various microbial lipases for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable enzyme for their specific applications.
Performance of Different Lipases
Several microbial lipases have been investigated for their efficacy in catalyzing the synthesis of this compound from lauric acid and isoamyl alcohol. The performance of these lipases varies significantly in terms of conversion efficiency, reaction time, and optimal reaction conditions.
A study comparing microbial lipases immobilized on silica hydroxyethylcellulose (SiO2-HEC) in a solvent-free system found that the lipase from Rhizopus oryzae exhibited the highest performance.[1][2] Other lipases from Candida rugosa, Pseudomonas fluorescens, Burkholderia cepacia, and Penicillium camemberti also demonstrated the ability to catalyze the reaction, albeit at different rates.[1]
In another study conducted in supercritical carbon dioxide, Novozym 435, an immobilized lipase from Candida antarctica, yielded a maximum conversion of 37% for this compound. This study also investigated Lipolase 100T (Thermomyces lanuginosus) and lipase from Candida rugosa.
The choice of solvent and the use of immobilized enzymes are critical factors influencing the reaction equilibrium and enzyme stability. For instance, immobilized lipases are generally preferred due to their enhanced stability and ease of reuse.
Comparative Data on Lipase Performance
The following table summarizes the experimental data for the synthesis of this compound using different lipases.
| Lipase Source | Support/Form | Solvent | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Rhizopus oryzae | SiO2-HEC | Solvent-free | 1:1 | 45 | 72 | Highest Performance | |
| Candida antarctica (Novozym 435) | Immobilized | Supercritical CO2 | Not specified | 40-45 | 2-3 | 37 | |
| Candida rugosa | SiO2-HEC | Solvent-free | 1:1 | 45 | 72 | Lower than R. oryzae | |
| Pseudomonas fluorescens | SiO2-HEC | Solvent-free | 1:1 | 45 | 72 | Lower than R. oryzae | |
| Burkholderia cepacia | SiO2-HEC | Solvent-free | 1:1 | 45 | 72 | Lower than R. oryzae | |
| Penicillium camemberti | SiO2-HEC | Solvent-free | 1:1 | 45 | 72 | Lower than R. oryzae | |
| Thermomyces lanuginosus (Lipolase 100T) | Immobilized | Supercritical CO2 | Not specified | 40-45 | 2-3 | Lower than Novozym 435 |
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound. Specific conditions may vary depending on the lipase used.
Materials:
-
Lauric acid
-
Isoamyl alcohol
-
Selected lipase (free or immobilized)
-
Solvent (e.g., n-hexane, or solvent-free system)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reactant Mixture: In a reaction vessel, combine lauric acid and isoamyl alcohol at a desired molar ratio (e.g., 1:1).
-
Enzyme Addition: Add the selected lipase to the reaction mixture. The amount of enzyme is typically based on activity units or weight percentage.
-
Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 45°C) with constant agitation (e.g., 250 rpm).
-
Water Removal: If the reaction is sensitive to water, molecular sieves can be added to the reaction medium to remove the water produced during esterification.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the concentration of this compound.
-
Termination and Product Recovery: Once the reaction reaches equilibrium or the desired conversion, stop the reaction by separating the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The product, this compound, can then be purified from the reaction mixture.
Visualizing the Process
Experimental Workflow for this compound Synthesis
Caption: A general workflow for the enzymatic synthesis of this compound.
Comparative Analysis Logic
Caption: Logical flow for selecting the optimal lipase for this compound synthesis.
Conclusion
The selection of an appropriate lipase is a critical step in the efficient synthesis of this compound. Based on the available data, immobilized Rhizopus oryzae lipase demonstrates high performance in solvent-free systems, making it a promising candidate for industrial applications. Novozym 435 (Candida antarctica) also shows good activity, particularly in supercritical fluid systems. Further optimization of reaction parameters for each specific lipase can lead to improved yields and process efficiency. This guide provides a foundation for researchers to compare and select the most suitable biocatalyst for their this compound synthesis needs.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
